Thiophene-2-acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPZTFTUZUQRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196247 | |
| Record name | Thiophen-2-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4461-29-4 | |
| Record name | 2-Thiopheneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophen-2-acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophen-2-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophen-2-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOPHEN-2-ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP6UEJ81DK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Biological Activities of Thiophene-2-acetamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a privileged scaffold in medicinal chemistry, and its incorporation into various molecular frameworks has led to the discovery of numerous compounds with significant therapeutic potential. Among these, Thiophene-2-acetamide and its derivatives have emerged as a versatile class of molecules exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.
Antimicrobial Activity
This compound derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiophene-2-carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 | [1] |
| Staphylococcus aureus (multi-drug resistant) | 125 - 500 | [1] | |
| Gram-negative clinical strains | 31.25 - 250 | [1] | |
| Candida albicans | 31.25 - 62.5 | [1] | |
| Aspergillus niger | 31.25 - 62.5 | [1] | |
| Thiophene derivatives 4, 5, and 8 | Colistin-resistant Acinetobacter baumannii | 16 - 32 (MIC50) | [2] |
| Colistin-resistant Escherichia coli | 8 - 32 (MIC50) | [2] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
A standardized suspension of the test microorganism is prepared from a fresh culture.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
The standardized suspension is then diluted in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of the Compound:
-
A serial two-fold dilution of the this compound derivative is prepared in the microtiter plate using the broth medium.
-
Typically, a range of concentrations is tested, starting from a high concentration and decreasing across the wells.
-
A positive control well (containing the inoculum without the compound) and a negative control well (containing the medium without the inoculum) are included.
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound and the control wells are inoculated with the standardized microbial suspension.
-
The microtiter plates are then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, the plates are visually inspected for microbial growth (turbidity).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the absorbance can be measured using a microplate reader to quantify growth inhibition.
-
Experimental Workflow: Broth Microdilution Method
Broth Microdilution Workflow for MIC Determination.
Anticancer Activity
This compound derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of key signaling pathways, induction of apoptosis, and disruption of cellular processes essential for tumor growth and survival.
Quantitative Data: Anticancer Activity (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene carboxamide derivative 2b | Hep3B (Hepatocellular carcinoma) | 5.46 | [3] |
| Thiophene carboxamide derivative 2e | Hep3B (Hepatocellular carcinoma) | 12.58 | [3] |
| Fused Thiophene derivative 3b | HepG2 (Hepatocellular carcinoma) | 3.105 | [4] |
| PC-3 (Prostate cancer) | 2.15 | [4] | |
| Fused Thiophene derivative 4c | HepG2 (Hepatocellular carcinoma) | 3.023 | [4] |
| PC-3 (Prostate cancer) | 3.12 | [4] | |
| 2-Iodobenzamide (BZ02) derivative | A549 (Non-small cell lung cancer) | 6.10 | [5] |
| Benzylamine (BZA09) derivative | A549 (Non-small cell lung cancer) | 2.73 | [5] |
Experimental Protocol: MTS Assay for Cytotoxicity
The MTS assay is a colorimetric method used to assess cell viability and proliferation. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan product.
Materials:
-
96-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Cells are harvested and seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
The plate is incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Serial dilutions of the this compound derivative are prepared in the cell culture medium.
-
The medium from the cell plate is removed, and the diluted compound solutions are added to the respective wells.
-
Control wells (vehicle control, e.g., DMSO, and untreated cells) are included.
-
The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
After the incubation period, a specific volume of the MTS reagent is added to each well.
-
The plate is incubated for 1-4 hours at 37°C. During this time, viable cells convert the MTS reagent into a colored formazan product.
-
-
Data Acquisition:
-
The absorbance of each well is measured at a specific wavelength (typically 490 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
-
Signaling Pathways in Anticancer Activity
This compound derivatives have been shown to exert their anticancer effects through the modulation of several critical signaling pathways.
1. Inhibition of VEGFR-2/AKT Signaling Pathway:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. The PI3K/AKT pathway is a major downstream signaling cascade of VEGFR-2 that promotes cell survival and proliferation. Some thiophene derivatives act as dual inhibitors of VEGFR-2 and AKT.[6]
Inhibition of VEGFR-2/AKT Pathway by this compound Derivatives.
2. Induction of Apoptosis:
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer drugs function by inducing apoptosis. This compound derivatives have been shown to trigger apoptosis in cancer cells through the activation of caspases, a family of proteases that execute the apoptotic program.[7]
References
- 1. Design of a novel thiophene inhibitor of 15-lipoxygenase-1 with both anti-inflammatory and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiophene-2-acetamide CAS number and chemical properties
An In-depth Examination of the Chemical Properties, Synthesis, Analysis, and Biological Significance of a Versatile Heterocyclic Compound.
Thiophene-2-acetamide, a key heterocyclic compound, holds considerable interest within the scientific community, particularly for researchers, chemists, and professionals in drug development. Its utility as a versatile building block in the synthesis of more complex molecules, including those with significant biological activities, underscores its importance. This technical guide provides a thorough overview of this compound, detailing its chemical and physical properties, established experimental protocols for its synthesis and analysis, and insights into its biological roles.
Core Chemical and Physical Properties
This compound is a solid, crystalline compound at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a quantitative overview for laboratory and research applications.
| Property | Value | Reference |
| CAS Number | 4461-29-4 | [1][2][3][4] |
| Molecular Formula | C₆H₇NOS | [1][3][4] |
| Molecular Weight | 141.19 g/mol | [1][3][5] |
| Melting Point | 145-147 °C | [2][4] |
| Boiling Point | 327.0 ± 25.0 °C (Predicted) | [2] |
| Density | 1.254 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| pKa | 16.15 ± 0.40 (Predicted) | [2] |
| XLogP3 | 0.3 - 1.47620 | [4][5] |
| Appearance | White to Light Cream Solid Crystalline | [1][6] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various chemical pathways. A common and effective method involves the conversion of 2-(thiophen-2-yl)acetic acid into an activated form, such as an acyl chloride, followed by a reaction with an amine source. Another documented approach begins with 2-acetylthiophene, which undergoes a Willgerodt reaction to form this compound, and is subsequently hydrolyzed to produce 2-thiopheneacetic acid.[7]
A generalized two-step synthesis from 2-(thiophen-2-yl)acetic acid is outlined below.[8]
Experimental Protocol: Synthesis via Acyl Chloride Intermediate
Step 1: Activation of 2-(thiophen-2-yl)acetic acid
-
2-(thiophen-2-yl)acetic acid is reacted with thionyl chloride to form the intermediate, 2-(thiophen-2-yl)acetyl chloride.[8] This reaction is typically performed in an inert solvent.
Step 2: N-acylation
-
The resulting 2-(thiophen-2-yl)acetyl chloride is then reacted with an appropriate amine source.[8]
-
For the synthesis of a derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, 2-(thiophen-2-yl)acetyl chloride (1.19 g, 11 mmol) dissolved in 10 mL of THF is slowly added to a reaction mixture containing 2-aminothiophene-3-carbonitrile.[8]
-
The reaction mixture is stirred for 15 hours at room temperature.[8]
-
The resulting solid product is filtered to remove any salt residue.[8]
-
The solid is then washed several times with water, filtered, and dried.[8]
-
Crystallization from a suitable solvent, such as acetonitrile, can be performed for purification.[8]
A patent describes a method for producing 2-acetylthiophene, a precursor to this compound, by reacting thiophene with acetamide in the presence of a hydrochloric acid solution.[9]
Analytical Methodologies
Accurate analysis of this compound in reaction mixtures and as a final product is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are commonly employed techniques.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
A small aliquot (e.g., 10-50 µL) is withdrawn from the reaction mixture.
-
The sample is diluted with the mobile phase to a concentration within the detector's linear range.
-
The diluted sample is filtered through a 0.22 µm syringe filter.
-
-
Instrumentation and Conditions:
-
A Reverse-Phase HPLC (RP-HPLC) system with a C18 column is suitable.
-
A polar mobile phase is used.
-
A UV detector is used for the detection of the eluting components.
-
-
Data Analysis:
-
The this compound peak is identified by comparing its retention time with that of a pure standard.
-
Quantification is achieved by creating a calibration curve with known concentrations of a this compound standard.
-
Biological Activity and Applications
Thiophene derivatives, including this compound, are recognized for their wide range of therapeutic properties and are of significant interest in medicinal chemistry.[10]
-
Antimicrobial and Antioxidant Properties: Studies have shown that derivatives of this compound exhibit moderate to significant antioxidant and antimicrobial activities.[8] For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide has demonstrated notable activity against certain Gram-positive and Gram-negative bacterial strains, as well as yeasts.[8] The antioxidant potential of some thiophene-2-carboxamide derivatives has been evaluated using the ABTS radical scavenging assay, with some compounds showing significant inhibition activity.[11]
-
Enzyme Inhibition: this compound has been identified as a lactamase inhibitor.[3] Lactamases are enzymes that can inactivate many penicillin-like antibiotics; therefore, inhibitors of these enzymes are of great interest in combating antibiotic resistance.
-
Pharmaceutical Intermediate: This compound serves as a crucial intermediate in the synthesis of various bioactive molecules.[12] It is a precursor in the production of antibiotics such as cephaloridine and cephalothin.[13] Its structural framework is also utilized in designing inhibitors for specific enzymes implicated in metabolic diseases.[12]
-
Cancer Research: Analogs of natural acetogenins containing a thiophene ring connected by an amide bond have been synthesized and evaluated for their antitumor activity.[14] While the length of the alkyl side chain was found to be critical for broad activity, these studies highlight the potential of thiophene-based compounds in cancer research.[14]
-
PET Imaging: 2-(Thiophen-2-yl)acetamide is used in the preparation of [18F]Maleimide-based ligands for Positron Emission Tomography (PET) imaging of Glycogen synthase kinase-3β.[2]
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5][15] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, should be worn when handling this chemical.[15] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).[6][15]
References
- 1. This compound | 4461-29-4 [sigmaaldrich.com]
- 2. This compound CAS#: 4461-29-4 [m.chemicalbook.com]
- 3. This compound | 4461-29-4 | FT11837 | Biosynth [biosynth.com]
- 4. echemi.com [echemi.com]
- 5. Thiophen-2-acetamide | C6H7NOS | CID 78208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. CN102977073A - Method for synthesizing 2-thiophene acetic acid through 2-thiophene alcohol - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN105503820A - Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug - Google Patents [patents.google.com]
- 10. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound [myskinrecipes.com]
- 13. Thiophene-2-acetic acid - Wikipedia [en.wikipedia.org]
- 14. Divergent synthesis and biological activity evaluation of acetogenin thiophene analogs having shorter alkyl side chain - American Chemical Society [acs.digitellinc.com]
- 15. biosynth.com [biosynth.com]
Thiophene-2-Acetamide: A Technical Guide to its Potential as a Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, presents a significant challenge to global health. These enzymes hydrolyze the β-lactam ring of widely used antibiotics, rendering them ineffective. This has spurred the search for novel β-lactamase inhibitors to be used in combination with existing antibiotics. Thiophene-based compounds have emerged as a promising class of molecules in this regard. This technical guide focuses on thiophene-2-acetamide, a compound identified as a potential lactamase inhibitor. While specific quantitative inhibitory data for this compound is limited in publicly available literature, this document will detail its proposed mechanism of action, provide data on closely related thiophene derivatives, and outline the experimental protocols necessary for its evaluation as a lactamase inhibitor.
Introduction to β-Lactamases and the Need for Inhibitors
β-lactam antibiotics, including penicillins and cephalosporins, are a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. However, the efficacy of these life-saving drugs is threatened by the production of β-lactamases, enzymes that catalyze the hydrolysis of the amide bond in the β-lactam ring, inactivating the antibiotic.
β-lactamases are broadly classified into four molecular classes: A, B, C, and D. Classes A, C, and D are serine β-lactamases, which utilize a serine residue in their active site for catalysis. Class B enzymes are metallo-β-lactamases that require zinc ions for their activity. The development of β-lactamase inhibitors, which can be co-administered with β-lactam antibiotics to protect them from degradation, is a critical strategy to combat antibiotic resistance.
This compound has been identified as a lactamase inhibitor that acts through a reversible and competitive mechanism.[1] This mode of action suggests that it binds to the active site of the β-lactamase, preventing the antibiotic substrate from binding and being hydrolyzed.
This compound and its Derivatives as Lactamase Inhibitors
Quantitative Data on Thiophene-2-Carboxamide Derivatives
Research into N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues has demonstrated their potential as inhibitors of extended-spectrum β-lactamases (ESBLs). The following table summarizes the antibacterial activity of these compounds against an ESBL-producing E. coli strain.
| Compound | Concentration (mg/well) | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) |
| 4a | 50 | 13 ± 2 | 12.5 | 25 |
| 4b | 50 | 11 ± 2 | 25 | 50 |
| 4c | 50 | 15 ± 2 | 12.5 | 25 |
| 4d | 50 | 12 ± 2 | 25 | 50 |
| 4e | 50 | 10 ± 1 | 50 | 100 |
| 4f | 50 | 11 ± 1 | 25 | 50 |
| 4g | 50 | 9 ± 1 | 50 | 100 |
| 4h | 50 | 10 ± 2 | 50 | 100 |
Data adapted from a study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues against an ESBL-producing E. coli ST131 strain.[2]
These findings indicate that thiophene-based structures can exhibit significant antibacterial activity against resistant strains, likely through the inhibition of β-lactamases. The variation in activity between the different analogues highlights the importance of the substituents on the thiophene-2-carboxamide core.
Mechanism of Action: Reversible and Competitive Inhibition
This compound is reported to be a reversible and competitive inhibitor of lactamases.[1] This mechanism implies that the inhibitor molecule and the substrate (the β-lactam antibiotic) compete for binding to the active site of the enzyme.
In this model, the inhibitor (I) binds to the free enzyme (E) to form an inactive enzyme-inhibitor complex (EI). This binding is reversible, and the inhibitor can dissociate from the enzyme. By occupying the active site, the inhibitor prevents the substrate (S) from binding and being converted to product (P). The effectiveness of a competitive inhibitor is determined by its affinity for the enzyme, which is quantified by the inhibition constant (Ki).
Experimental Protocols
To evaluate the efficacy of this compound as a β-lactamase inhibitor, a series of standardized biochemical and microbiological assays are required.
β-Lactamase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. A common method for determining the IC50 for β-lactamase inhibitors is a colorimetric assay using the chromogenic cephalosporin, nitrocefin.
Objective: To determine the concentration of this compound required to inhibit 50% of β-lactamase activity.
Materials:
-
Purified β-lactamase enzyme (e.g., TEM-1, SHV-1, or a commercially available broad-spectrum β-lactamase)
-
Nitrocefin
-
This compound
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of nitrocefin in DMSO.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of β-lactamase enzyme to each well.
-
Add the various concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.
-
Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Determination of Inhibition Kinetics (Ki)
To confirm the competitive inhibition mechanism and to determine the inhibition constant (Ki), kinetic studies are performed by measuring the enzyme activity at various substrate and inhibitor concentrations.
Objective: To determine the Ki of this compound and elucidate its mechanism of inhibition.
Procedure:
-
Perform the β-lactamase activity assay as described above, but with varying concentrations of both nitrocefin (substrate) and this compound (inhibitor).
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).
-
In competitive inhibition, the lines for different inhibitor concentrations will intersect on the y-axis (1/Vmax will be the same), while the x-intercepts will differ (apparent Km will increase with increasing inhibitor concentration).
-
-
The Ki can be calculated from the slopes of the Lineweaver-Burk plots or by non-linear regression fitting of the data to the Michaelis-Menten equation for competitive inhibition.
Antimicrobial Susceptibility Testing (AST)
To assess the ability of this compound to potentiate the activity of β-lactam antibiotics against resistant bacteria, antimicrobial susceptibility testing is performed.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in the presence and absence of this compound against a β-lactamase-producing bacterial strain.
Procedure:
-
Broth Microdilution Method:
-
Prepare a series of dilutions of the β-lactam antibiotic in a 96-well plate.
-
Prepare a second set of dilutions of the antibiotic that also contain a fixed, sub-inhibitory concentration of this compound.
-
Inoculate all wells with a standardized suspension of the β-lactamase-producing bacteria.
-
Incubate the plates overnight.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
Data Analysis:
-
A significant reduction in the MIC of the antibiotic in the presence of this compound indicates a synergistic effect and successful inhibition of the β-lactamase.
-
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel β-lactamase inhibitors. Its proposed reversible and competitive mechanism of action offers a distinct approach compared to some of the currently available covalent inhibitors. While direct quantitative data for this specific compound is sparse, the demonstrated activity of related thiophene-2-carboxamide derivatives underscores the potential of this chemical scaffold.
Future research should focus on:
-
Comprehensive Enzymatic Profiling: Determining the IC50 and Ki values of this compound against a broad panel of clinically relevant β-lactamases from all four molecular classes.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives to optimize inhibitory potency and spectrum of activity.
-
Structural Biology: Obtaining co-crystal structures of this compound or its potent analogues in complex with β-lactamases to elucidate the precise binding interactions at the molecular level.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of infection to assess their therapeutic potential in combination with β-lactam antibiotics.
The systematic investigation of this compound and its derivatives could lead to the development of new and effective therapies to combat the growing threat of antibiotic-resistant bacteria.
References
The Elusive Presence of Thiophene-2-Acetamide Derivatives in Nature: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the natural occurrence of thiophene-2-acetamide derivatives. Despite a comprehensive review of scientific literature, there is a notable absence of evidence for the natural occurrence of this compound and its direct derivatives in plants, fungi, or marine organisms. The vast body of research on naturally occurring thiophenes primarily documents the presence of polyacetylenic thiophenes, bithiophenes, and terthiophenes, particularly within the plant family Asteraceae. While synthetic thiophene amides are extensively studied for their pharmacological properties, their natural counterparts remain elusive. This guide, therefore, pivots to provide a detailed overview of the broader family of naturally occurring thiophene derivatives, offering insights into their sources, biosynthesis, and the methodologies for their study, which would be pertinent should this compound derivatives be discovered in nature in the future.
Natural Occurrence of Thiophene Derivatives: A Broader Perspective
Naturally occurring thiophenes are a well-established class of secondary metabolites, predominantly found in plants of the Asteraceae family.[1][2] Genera such as Tagetes, Echinops, Artemisia, and Porophyllum are particularly rich sources of these compounds.[1][3] Thiophenes have also been reported, albeit less frequently, in the plant family Apiaceae and from microorganisms like actinomycetes (Streptomyces) and fungi (Penicillium).[2] These compounds are typically characterized by having one to five thiophene rings linked together, often with alkyl or acetylenic side chains.[1]
Table 1: Major Classes of Naturally Occurring Thiophene Derivatives and Their Sources
| Thiophene Class | Representative Organisms | Key Structural Features | Reference(s) |
| Monothiophenes | Artemisia sieversiana, Echinops ritro | Single thiophene ring, often with acetylenic side chains. | [2] |
| Bithiophenes | Tagetes patula, Porophyllum ruderale | Two directly linked thiophene rings. | [4] |
| Terthiophenes | Tagetes erecta, Eclipta prostrata | Three directly linked thiophene rings. | [1] |
| Acetylenic Thiophenes | Widespread in Asteraceae | Thiophene ring(s) with one or more acetylene (triple bond) functionalities in the side chain. | [2][5] |
Biosynthesis of Thiophene Derivatives
The biosynthesis of naturally occurring thiophenes has been elucidated to originate from fatty acids via polyacetylene intermediates.[2] This pathway explains the prevalence of acetylenic side chains in many natural thiophene compounds. The sulfur atom is incorporated into the carbon chain, leading to the formation of the characteristic five-membered thiophene ring.
Below is a generalized workflow illustrating the proposed biosynthetic pathway leading to common thiophene derivatives.
Experimental Protocols for the Study of Naturally Occurring Thiophenes
The methodologies outlined below are standard for the extraction, isolation, and characterization of thiophene derivatives from natural sources and would be applicable for the investigation of this compound derivatives if they were to be discovered.
Extraction
A general workflow for the extraction of thiophenes from plant material is depicted below. The choice of solvent is critical and is often empirically determined to optimize the yield of the target compounds.
Detailed Protocol for Solvent Extraction:
-
Sample Preparation: Air-dry the plant material (e.g., roots of Tagetes patula) at room temperature and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol or a mixture of hexane and ethyl acetate) at room temperature for a specified period (e.g., 24-48 hours), often with continuous stirring.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.
Isolation and Purification
The crude extract, a complex mixture of compounds, requires further separation and purification to isolate individual thiophene derivatives.
Common Techniques:
-
Column Chromatography (CC): A primary method for fractionation of the crude extract. Silica gel or Sephadex are common stationary phases, and a gradient of solvents (e.g., hexane-ethyl acetate) is used for elution.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of compounds. Reversed-phase columns (e.g., C18) with solvent systems like methanol-water or acetonitrile-water are frequently employed.
Structural Elucidation
The definitive identification of isolated compounds relies on a combination of spectroscopic techniques.
Table 2: Spectroscopic Methods for Structural Elucidation of Thiophenes
| Technique | Information Provided |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the chromophore system, characteristic of the number of conjugated thiophene rings. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule (e.g., C=C, C≡C, C-S). |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) | Provides detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. |
Biological Activities and Potential Signaling Pathways
Naturally occurring thiophenes exhibit a wide array of biological activities, including antimicrobial, antiviral, nematicidal, and phototoxic effects.[1][3][5] The phototoxicity of many thiophenes is a particularly interesting property, where the compound becomes highly reactive and cytotoxic upon exposure to UV-A light, leading to the generation of reactive oxygen species (ROS).
While no specific signaling pathways have been definitively elucidated for naturally occurring this compound derivatives due to their apparent absence in nature, research on synthetic thiophene derivatives suggests potential interactions with various cellular targets. For instance, some synthetic thiophene amides have been shown to possess anti-inflammatory and anticancer properties, potentially through the modulation of inflammatory or cell proliferation pathways. However, these findings are from studies on synthetic molecules and cannot be directly extrapolated to naturally occurring compounds.
Conclusion and Future Outlook
The natural occurrence of this compound derivatives remains an open question. The extensive body of literature on natural products has not yet reported their existence, suggesting they are either exceptionally rare or absent in the organisms studied to date. In contrast, the broader family of thiophene derivatives, particularly those found in the Asteraceae family, is well-characterized and known for its diverse biological activities. The experimental protocols and analytical techniques established for these more common thiophenes provide a robust framework for any future investigations into novel thiophene structures. Researchers and drug development professionals are encouraged to explore the rich chemical diversity of known natural thiophenes, while also remaining vigilant for the potential discovery of novel scaffolds like this compound in as-yet-unexplored natural sources. Continued exploration of biodiversity, coupled with advanced analytical techniques, may yet reveal the presence of this elusive class of compounds.
References
The Thiophene-2-Acetamide Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and its ability to act as a bioisostere of the benzene ring have made it a cornerstone in the development of numerous therapeutic agents.[1] Among the various thiophene-containing structures, the thiophene-2-acetamide core has emerged as a particularly versatile scaffold, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the this compound scaffold, focusing on its synthesis, biological activities, and the underlying mechanisms of action.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the acylation of a primary or secondary amine with a thiophene-2-acetyl chloride or a related activated carboxylic acid derivative. A general and efficient method involves the reaction of 2-(thiophen-2-yl)acetic acid with a suitable amine in the presence of a coupling agent or after conversion to the corresponding acid chloride.[2]
A common synthetic route involves a two-step process. First, 2-(thiophen-2-yl)acetic acid is activated by converting it to 2-(thiophen-2-yl)acetyl chloride, often using thionyl chloride.[2][3] Subsequently, the acetyl chloride is reacted with the desired amine in the presence of a base, such as triethylamine, in an appropriate solvent like tetrahydrofuran (THF), to yield the final N-substituted this compound.[2][3]
Biological Activities of this compound Derivatives
The this compound scaffold has been extensively explored for a variety of pharmacological applications, demonstrating significant potential in the development of novel therapeutics for a range of diseases.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.[4] One of the key mechanisms underlying their anticancer activity is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5][6] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.
Furthermore, several this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4][7] This is often mediated through the intrinsic apoptotic pathway, which involves the depolarization of the mitochondrial membrane and the activation of caspases, a family of proteases that execute the apoptotic process.[4]
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3b | HepG2 (Liver) | 3.105 | [5] |
| PC-3 (Prostate) | 2.15 | [5] | |
| Compound 4c | HepG2 (Liver) | 3.023 | [5] |
| PC-3 (Prostate) | 3.12 | [5] | |
| MB-D2 | A375 (Melanoma) | < 50 | [4] |
| HT-29 (Colon) | < 75 | [4] | |
| MCF-7 (Breast) | < 50 | [4] | |
| MB-D4 | A375 (Melanoma) | < 75 | [4] |
| HT-29 (Colon) | < 75 | [4] | |
| MCF-7 (Breast) | < 100 | [4] |
Antimicrobial Activity
This compound derivatives have also demonstrated promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria.[1] The antimicrobial efficacy of these compounds is often evaluated using the broth microdilution method to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 2: Antimicrobial Activity of Thiophene-2-Carboxamide Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 7b | S. aureus (Gram-positive) | - | [1] |
| B. subtilis (Gram-positive) | - | [1] | |
| P. aeruginosa (Gram-negative) | - | [1] | |
| 3b | B. subtilis (Gram-positive) | - | [1] |
| P. aeruginosa (Gram-negative) | - | [1] |
Note: Specific MIC values for compounds 7b and 3b were not provided in the source, but they were reported to have significant activity.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are another area of active investigation. These compounds have been shown to inhibit key enzymes involved in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[8][9] COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are potent mediators of inflammation and pain. LOX enzymes, on the other hand, are involved in the production of leukotrienes, another class of inflammatory mediators. By dually inhibiting COX and LOX, these derivatives can effectively reduce inflammation through multiple pathways.
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound | Target | IC50 (µM) | Reference |
| 5b | COX-2 | 5.45 | [8] |
| 5-LOX | 4.33 | [8] | |
| 9d | COX-2 | 0.25 | [10] |
| 5-LOX | 7.87 | [10] |
Experimental Protocols
Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide[2][3]
This protocol describes a two-step synthesis of a specific this compound derivative.
Step 1: Synthesis of 2-(thiophen-2-yl)acetyl chloride
-
To a solution of 2-(thiophen-2-yl)acetic acid in a suitable solvent, add thionyl chloride dropwise at room temperature.
-
Stir the reaction mixture for a specified period to ensure complete conversion to the acid chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(thiophen-2-yl)acetyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
-
Dissolve 2-aminothiophene-3-carbonitrile (10 mmol) in 12 mL of THF.
-
Add triethylamine (10 mmol) to the solution.
-
Slowly add a solution of 2-(thiophen-2-yl)acetyl chloride (11 mmol) in 10 mL of THF to the reaction mixture.
-
Stir the mixture at room temperature for 15 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the solid product with water, filter, and dry.
-
Crystallize the crude product from acetonitrile to obtain the pure N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.
MTT Assay for Cytotoxicity[11][12][13][14][15]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Broth Microdilution Assay for Antimicrobial Susceptibility[16][17][18]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the this compound derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The this compound scaffold represents a highly valuable and versatile core structure in medicinal chemistry. Its derivatives have demonstrated a wide array of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, makes it an attractive starting point for the development of novel therapeutic agents. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives holds significant promise for the discovery of new and effective drugs to address a range of unmet medical needs.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Physicochemical properties and structure of Thiophene-2-acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene-2-acetamide, a heterocyclic organic compound, serves as a versatile scaffold in medicinal chemistry and drug discovery. Its unique structural features, combining a thiophene ring with an acetamide functional group, impart a range of physicochemical properties that make it an attractive starting point for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the physicochemical properties, structure, synthesis, and potential biological activities of this compound. Detailed experimental protocols for its characterization and evaluation are also presented to facilitate further research and development.
Physicochemical and Structural Properties
This compound is a white to off-white solid at room temperature.[1] Its chemical structure and key physicochemical properties are summarized in the tables below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(thiophen-2-yl)acetamide |
| CAS Number | 4461-29-4 |
| Molecular Formula | C₆H₇NOS |
| Molecular Weight | 141.19 g/mol |
| InChI Key | UUPZTFTUZUQRQT-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)CC(=O)N |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 145-147 °C | [2][3] |
| Boiling Point | 327.0 ± 25.0 °C (Predicted) | [1][3] |
| Density | 1.254 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| pKa | 16.15 ± 0.40 (Predicted) | [1][3] |
| XLogP3 | 1.47620 | [2] |
| Topological Polar Surface Area | 71.3 Ų | [2] |
Structural Visualization
The molecular structure of this compound consists of a central thiophene ring linked to an acetamide group via a methylene bridge.
Caption: Molecular structure of this compound.
Synthesis and Characterization
This compound can be synthesized from 2-(thiophen-2-yl)acetic acid. A common laboratory-scale synthesis involves the activation of the carboxylic acid to an acyl chloride, followed by amidation.
General Synthesis Workflow
Caption: General synthesis workflow for this compound.
Experimental Protocols
This protocol is adapted from the synthesis of related N-substituted thiophene-2-acetamides.
-
Activation of 2-(Thiophen-2-yl)acetic acid: In a round-bottom flask, dissolve 2-(thiophen-2-yl)acetic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(thiophen-2-yl)acetyl chloride.
-
Amidation: Dissolve the crude 2-(thiophen-2-yl)acetyl chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran). Cool the solution in an ice bath and slowly bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.
-
Work-up and Purification: After the reaction is complete, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from water or an appropriate solvent system to yield pure this compound.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Expected ¹H NMR Data (in CDCl₃): A singlet for the amide protons (NH₂), a singlet for the methylene protons (-CH₂-), and multiplets for the thiophene ring protons.[4]
-
Expected ¹³C NMR Data (in CDCl₃): Resonances for the carbonyl carbon, the methylene carbon, and the four carbons of the thiophene ring.[4]
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum from a thin film of the sample between salt plates.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Expected Characteristic Peaks: Absorption bands corresponding to N-H stretching (around 3100-3500 cm⁻¹), C=O stretching (amide I band, around 1650 cm⁻¹), and N-H bending (amide II band, around 1600 cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of this compound (141.19 g/mol ).
Biological Activity and Potential Mechanism of Action
This compound and its derivatives have been investigated for a range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[4] The thiophene ring is a well-known pharmacophore that can interact with various biological targets.
Antioxidant and Antimicrobial Activities
Several studies have reported the antioxidant and antimicrobial potential of thiophene-containing compounds.[4] The mechanism of antioxidant activity is often attributed to the ability of the thiophene ring to scavenge free radicals. The antimicrobial activity is thought to arise from the disruption of microbial cell membranes or the inhibition of essential enzymes.
Anticancer Activity and Proposed Mechanism of Action
Derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[2] This enzyme is a key player in the production of prostaglandin E₂, which is involved in inflammation and cancer progression. Inhibition of mPGES-1 can lead to a reduction in pro-inflammatory signals and may induce cell cycle arrest and apoptosis in cancer cells.
Based on this evidence, a plausible mechanism of action for this compound involves the inhibition of the cyclooxygenase (COX) pathway, specifically targeting mPGES-1.
Caption: Proposed mechanism of action via mPGES-1 inhibition.
Experimental Protocols for Biological Assays
-
Reagent Preparation: Prepare a 7 mM solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM solution of potassium persulfate. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•⁺).
-
Assay Procedure: Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm. Add various concentrations of this compound to the ABTS•⁺ solution.
-
Measurement: Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes). A decrease in absorbance indicates radical scavenging activity. Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Assay Procedure: Serially dilute this compound in a 96-well microtiter plate containing the broth. Add the microbial inoculum to each well.
-
Incubation and Measurement: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Formazan Solubilization: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability and determine the IC₅₀ value.
Conclusion
This compound is a valuable building block in the development of new chemical entities with potential therapeutic applications. Its straightforward synthesis and the amenability of the thiophene ring to further functionalization provide a robust platform for generating diverse compound libraries. The demonstrated biological activities of its derivatives, particularly in the areas of cancer and infectious diseases, underscore the importance of continued research into this promising scaffold. The experimental protocols and data presented in this guide are intended to serve as a comprehensive resource for scientists engaged in the exploration and utilization of this compound in their research endeavors.
References
- 1. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doronscientific.com [doronscientific.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Thiophene-2-acetamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the mechanistic underpinnings of Thiophene-2-acetamide and its derivatives, a class of compounds demonstrating significant potential in therapeutic applications. While this compound itself is identified as a lactamase inhibitor, the broader family of thiophene-containing compounds exhibits a range of biological activities, including antibacterial and anticancer effects. This document synthesizes the available scientific literature to provide a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Core Mechanism of Action: β-Lactamase Inhibition
This compound has been identified as a reversible and competitive inhibitor of β-lactamase enzymes. These enzymes are a primary mechanism by which bacteria develop resistance to β-lactam antibiotics, such as penicillins and cephalosporins. By hydrolyzing the amide bond in the β-lactam ring of these antibiotics, β-lactamases render them ineffective. Inhibitors of these enzymes are therefore crucial for restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.
The proposed mechanism involves the this compound molecule binding to the active site of the β-lactamase, preventing the antibiotic substrate from accessing it. The competitive nature of this inhibition suggests that the inhibitor and the natural substrate (the antibiotic) vie for the same binding site on the enzyme.
Signaling Pathway of β-Lactam Antibiotic Action and Resistance
The following diagram illustrates the role of β-lactamases in bacterial resistance and how inhibitors like this compound can counteract this.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Preliminary Screening of Thiophene-2-acetamide Derivatives
Thiophene and its derivatives, particularly this compound, represent a privileged scaffold in medicinal chemistry due to their wide range of biological activities.[1][2] These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[3][4][5] This technical guide provides a comprehensive overview of the preliminary screening of this compound derivatives, detailing synthesis strategies, experimental protocols for activity assessment, and key signaling pathways involved in their mechanism of action.
Synthesis of Thiophene Derivatives
The synthesis of the thiophene core is often achieved through established methods like the Gewald synthesis. This protocol involves the base-catalyzed condensation of a ketone with a compound containing an active methylene group (like cyanoacetamide or ethyl cyanoacetate) and elemental sulfur.[5][6][7] Further modifications, such as N-acylation with 2-chloroacetyl chloride derivatives, lead to the desired this compound structures.[8][9]
Caption: General workflow for synthesizing this compound derivatives.
Anticancer Activity Screening
This compound derivatives have shown significant potential as anticancer agents by targeting various cancer-specific signaling pathways.[2] Preliminary screening typically involves evaluating their cytotoxicity against a panel of human cancer cell lines.
In Vitro Cytotoxicity Data
The antiproliferative activity of novel thiophene derivatives is commonly assessed using the MTT assay. The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell proliferation.
| Compound | Target Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
| 3b | HepG2 (Liver Cancer) | 3.105 ± 0.14 | Doxorubicin | 2.97 ± 0.11 |
| 3b | PC-3 (Prostate Cancer) | 2.15 ± 0.12 | Doxorubicin | 4.31 ± 0.21 |
| 4c | HepG2 (Liver Cancer) | 3.023 ± 0.15 | Doxorubicin | 2.97 ± 0.11 |
| 4c | PC-3 (Prostate Cancer) | 3.12 ± 0.16 | Doxorubicin | 4.31 ± 0.21 |
| TP 5 | HepG2 (Liver Cancer) | ~18% viability at 30 µg/mL | Paclitaxel | ~50% viability at 30 µg/mL |
| TP 5 | SMMC-7721 (Liver Cancer) | ~25% viability at 30 µg/mL | Paclitaxel | ~60% viability at 30 µg/mL |
| Data sourced from multiple studies.[6][10] |
Mechanism of Action: VEGFR-2/AKT Pathway Inhibition
A key mechanism for the anticancer activity of some thiophene derivatives is the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT.[6] This pathway is crucial for cell proliferation, survival, and angiogenesis in many cancer types.[6]
Caption: Inhibition of the VEGFR-2/AKT pathway by Thiophene derivatives.
Quantitative Kinase Inhibition Data
The inhibitory effect of promising compounds on specific kinases is quantified to confirm the mechanism of action.
| Compound | Target Kinase | IC50 (μM) | Reference Compound | % Inhibition |
| 3b | VEGFR-2 | 0.126 | Sorafenib | 83.3% |
| 3b | AKT-1 | 6.96 | - | - |
| 4c | VEGFR-2 | 0.075 | Sorafenib | 83.3% |
| 4c | AKT-1 | 4.60 | - | - |
| Data from a study on HepG2 cells.[6] |
Antimicrobial Activity Screening
Thiophene derivatives are also evaluated for their ability to inhibit the growth of pathogenic microbes. Screening is performed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
In Vitro Antimicrobial Data
The Kirby-Bauer disc diffusion and broth microdilution methods are standard for preliminary screening. Results are often presented as zones of inhibition or Minimum Inhibitory Concentration (MIC).
| Compound | Bacterial Strain | Activity |
| 7b | Staphylococcus aureus (Gram+) | Activity Index vs. Ampicillin: 83.3% |
| 7b | Bacillus subtilis (Gram+) | Activity Index vs. Ampicillin: 82.6% |
| 7b | Escherichia coli (Gram-) | Activity Index vs. Ampicillin: 64.0% |
| 7b | Pseudomonas aeruginosa (Gram-) | Activity Index vs. Ampicillin: 86.9% |
| AGR1.229 (1) | Acinetobacter baumannii | MIC: 16-64 mg/L |
| AGR1.230 (2) | Escherichia coli | MIC: 16-64 mg/L |
| Data compiled from multiple studies.[11][12] |
Other Biological Screening: Enzyme Inhibition
Beyond anticancer and antimicrobial activities, this compound derivatives have been investigated as inhibitors of other clinically relevant enzymes, such as acetylcholinesterase (AChE), which is a target in Alzheimer's disease therapy.[7][9]
Acetylcholinesterase (AChE) Inhibition Data
| Compound | % Inhibition at 10 µM | Reference Compound | % Inhibition at 10 µM |
| IIId | 60% | Donepezil | 40% |
| Data from a study using Ellman's method.[7] |
Experimental Protocols
Detailed and reproducible protocols are critical for the preliminary screening of novel compounds.
Protocol: In Vitro Antiproliferative MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HepG2, PC-3) in 96-well plates at a density of approximately 5x10^4 cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[6]
Caption: Standard experimental workflow for the MTT assay.
Protocol: VEGFR-2 Kinase Inhibition Assay
-
Cell Culture: Culture HepG2 cells until they reach 80-90% confluence.[6]
-
Compound Incubation: Treat the cells with the test compounds at their predetermined IC50 concentrations for the specified duration.
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
ELISA: Use a specific ELISA kit to measure the level of phosphorylated VEGFR-2 (e.g., at Tyr951) relative to the total VEGFR-2 protein in the lysate.[6]
-
Data Analysis: Compare the phosphorylation levels in treated cells to untreated controls and a positive control inhibitor (e.g., Sorafenib) to determine the percentage of inhibition.[6]
Protocol: Antimicrobial Broth Microdilution Assay
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12][13]
This guide provides a foundational framework for the preliminary screening of this compound derivatives. The presented data and protocols, drawn from recent scientific literature, highlight the multifaceted therapeutic potential of this chemical class and offer standardized methodologies for its evaluation.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
- 7. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 13. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Thiophene-2-acetamide and its Analogs: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of Thiophene-2-acetamide and its various analogs, compounds of significant interest in medicinal chemistry and drug development. The thiophene ring is a privileged scaffold, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to the synthesis and understanding of these valuable compounds.
Application Notes
This compound and its analogs are versatile compounds with a broad spectrum of biological activities. The core structure, consisting of a thiophene ring linked to an acetamide group, serves as a key pharmacophore. Modifications on both the thiophene ring and the acetamide nitrogen allow for the fine-tuning of their pharmacological profiles.
Key areas of interest for these compounds include:
-
Anti-inflammatory Activity: Many thiophene derivatives have been identified as potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[1][2][3][4] Some have also been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses.[5][6][7][8][9]
-
Anticancer Properties: Certain N-substituted thiophene acetamides have demonstrated significant activity as inhibitors of specific cancer-related kinases, such as BRAFV600E, which is implicated in the MAPK/ERK signaling pathway and is a key driver in several cancers.
-
Antimicrobial and Antifungal Agents: The thiophene moiety is present in numerous compounds exhibiting antibacterial and antifungal properties.
This guide provides two primary synthetic strategies: a general two-step synthesis for N-substituted Thiophene-2-acetamides and the Gewald synthesis for preparing 2-aminothiophene precursors, which are essential for creating a diverse range of analogs.
Synthesis Protocols
Protocol 1: General Synthesis of this compound and N-Substituted Analogs
This protocol outlines a reliable two-step method for the synthesis of this compound and its N-substituted derivatives. The first step involves the activation of 2-(thiophen-2-yl)acetic acid to its more reactive acyl chloride. The second step is the amidation of the acyl chloride with either ammonia (for the parent compound) or a primary/secondary amine (for N-substituted analogs).[10][11]
Step 1: Synthesis of 2-(Thiophen-2-yl)acetyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-(thiophen-2-yl)acetic acid.
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents) to the flask.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, then gently heat to reflux (around 70-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-(thiophen-2-yl)acetyl chloride is typically used in the next step without further purification.
Step 2: Amidation of 2-(Thiophen-2-yl)acetyl chloride
-
For this compound (unsubstituted):
-
Reaction Setup: Cool the crude 2-(thiophen-2-yl)acetyl chloride in an ice bath.
-
Ammonia Addition: Slowly add an excess of concentrated aqueous ammonia solution dropwise with vigorous stirring. A precipitate will form.[12][13]
-
Reaction: Continue stirring at room temperature for 1-2 hours.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
-
-
For N-Substituted Thiophene-2-acetamides:
-
Reaction Setup: Dissolve the desired primary or secondary amine (1 equivalent) and a base such as triethylamine (1.1 equivalents) in an inert solvent like tetrahydrofuran (THF) in a round-bottom flask and cool in an ice bath.[10][11]
-
Acyl Chloride Addition: Slowly add a solution of 2-(thiophen-2-yl)acetyl chloride (1 equivalent) in THF to the amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the desired N-substituted this compound.
-
Protocol 2: Gewald Synthesis of 2-Aminothiophene Precursors
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes, which are crucial intermediates for a variety of this compound analogs.
-
Reaction Setup: In a round-bottom flask, combine an α-methylene ketone or aldehyde (1 equivalent), an activated nitrile such as malononitrile or ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent like ethanol or dimethylformamide.
-
Base Addition: Add a catalytic amount of a base, such as morpholine, triethylamine, or piperidine.
-
Reaction: Heat the mixture to 50-80 °C and stir for 2-6 hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter and wash it with a cold solvent (e.g., ethanol). If no precipitate forms, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the synthesis of various this compound analogs, providing key quantitative data for comparison.
| Entry | Amine/Precursor | Product | Yield (%) | m.p. (°C) | Reference |
| 1 | Ammonia | 2-(Thiophen-2-yl)acetamide | - | 145-147 | General Method |
| 2 | 2-Aminothiophene-3-carbonitrile | N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | 58 | 163-166 | [10][11] |
| 3 | 4-Phenylpiperazine | 2-(2-(4-Phenylpiperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | 60 | 158-160 | [14] |
| 4 | 4-(4-Methoxyphenyl)piperazine | 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 70 | 234-236 | [14] |
| 5 | 4-(2-Fluorobenzyl)piperazine | 2-(2-(4-(2-Fluorobenzyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 76 | 196-198 | [14] |
| 6 | 3-Fluoroaniline | N-(3-Fluorophenyl)-2-mercaptoacetamide | 78 | 88-89 | [15] |
| 7 | 4-Methylaniline | N-(p-Tolyl)-2-(4-methyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl)acetamide | 55 | >300 | [16] |
| 8 | 2-Cyano-N-(p-tolyl)acetamide & Acetylacetone | 5-Acetyl-2-amino-4-methyl-N-(p-tolyl)thiophene-3-carboxamide | 80 | 220-222 | [17] |
Visualizations
The following diagrams illustrate the key synthesis workflow and the signaling pathways modulated by this compound analogs.
Caption: General two-step synthesis workflow for this compound and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | CoLab [colab.ws]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 7. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 10. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiophene-2-acetamide for Perovskite Solar Cell Passivation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-2-acetamide (TAA) has emerged as a promising small molecule for the passivation of surface defects in perovskite solar cells (PSCs), leading to significant improvements in power conversion efficiency (PCE) and stability. The inherent crystalline nature of perovskite films often leads to a high density of trap states at the surface and grain boundaries, such as uncoordinated Pb²⁺ ions, lead clusters (Pb⁰), and halide vacancies. These defects act as non-radiative recombination centers, limiting the open-circuit voltage (Voc) and overall device performance. Thiophene-based molecules, including TAA, offer a targeted approach to mitigate these defects and enhance the optoelectronic properties of the perovskite layer.
This document provides detailed application notes on the use of this compound for perovskite solar cell passivation, summarizing key performance data and outlining experimental protocols for device fabrication and characterization.
Mechanism of Action
This compound employs a multi-faceted approach to passivate defects at the perovskite surface. The functional groups of the TAA molecule interact with different types of surface defects through a synergistic effect:
-
Thiophene Ring: The sulfur atom in the thiophene ring effectively passivates metallic lead (Pb⁰) defects.[1][2]
-
Carbonyl Group (-C=O): The carbonyl group forms a chemical bond with uncoordinated Pb²⁺ ions, passivating these electron traps.[1] This interaction also helps to enhance the crystallization of the perovskite film when TAA is used as an additive in the precursor solution.[1]
-
Amide Group (-NH₂): The amino group forms hydrogen bonds with iodide ions (I⁻), further stabilizing the perovskite lattice and passivating halide vacancies.[1]
This comprehensive passivation reduces non-radiative recombination, leading to a longer carrier lifetime and improved charge carrier extraction.[3]
Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound and similar thiophene-based molecules for perovskite solar cell passivation, highlighting the improvements in key photovoltaic parameters.
Table 1: Performance of Perovskite Solar Cells with this compound (TAA) Passivation
| Perovskite Composition | Passivation Method | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| MAPbI₃ | TAA Additive | 20.62 (from 18.35) | - | - | - | [1] |
Data for Voc, Jsc, and FF were not explicitly provided in the abstract.
Table 2: Performance of Perovskite Solar Cells with Other Thiophene-Based Passivating Agents
| Perovskite Composition | Passivating Agent | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| MA₀.₉FA₀.₁PbI₃ | (TEA)₂PbI₄ (2D layer) | 20.06 (from 17.42) | 1.11 (from 1.06) | - | - | [3] |
| FASnI₃ | Thioacetamide (TAA) Additive | 10.67 | - | - | - | [4] |
| (TMA)₂MA₄Pb₅I₁₆ | MACl and MAAc Additives | 8.86 | - | - | - | [5] |
Note: The studies on other thiophene-based molecules provide valuable context for the effectiveness of the thiophene moiety in passivation, even if the specific molecule is not this compound.
Experimental Protocols
This section details the methodologies for the fabrication and characterization of perovskite solar cells with this compound passivation.
Materials and Reagents
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Lead iodide (PbI₂)
-
Methylammonium iodide (MAI) or other organic cations (e.g., formamidinium iodide - FAI)
-
This compound (TAA)
-
N,N-dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Chlorobenzene
-
Spiro-OMeTAD (hole transport material)
-
Bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)
-
4-tert-butylpyridine (tBP)
-
Gold (Au) or other suitable metal for the back contact
Perovskite Solar Cell Fabrication with TAA Passivation (Additive Method)
This protocol is based on the incorporation of TAA as an additive in the perovskite precursor solution.[1]
-
Substrate Cleaning:
-
Sequentially clean the FTO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen stream.
-
Treat the substrates with UV-ozone for 15 minutes before use.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact TiO₂ layer on the FTO substrate using a suitable method (e.g., spin coating of a titanium diisopropoxide bis(acetylacetonate) solution followed by annealing).
-
Deposit a mesoporous TiO₂ layer by spin-coating a TiO₂ paste and subsequent annealing.
-
-
Perovskite Precursor Solution Preparation:
-
Prepare the perovskite precursor solution by dissolving the desired molar ratio of lead iodide (PbI₂) and organic halide salts (e.g., MAI, FAI) in a co-solvent of DMF and DMSO (e.g., 4:1 v/v).
-
For the TAA-passivated sample, add a predetermined optimal concentration of this compound to the perovskite precursor solution.
-
-
Perovskite Film Deposition:
-
Spin-coat the perovskite precursor solution (with or without TAA) onto the prepared ETL/substrate in a nitrogen-filled glovebox.
-
During the spin-coating process, drop an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film on a hotplate at a specified temperature and duration (e.g., 100 °C for 10 minutes).
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the HTL solution by dissolving Spiro-OMeTAD in chlorobenzene, followed by the addition of Li-TFSI and tBP as additives.
-
Spin-coat the HTL solution onto the perovskite film.
-
-
Back Contact Deposition:
-
Thermally evaporate a metal back contact (e.g., 80-100 nm of gold) onto the HTL under high vacuum.
-
Device Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Measure the J-V characteristics of the fabricated solar cells under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
Extract the key photovoltaic parameters: PCE, Voc, Jsc, and fill factor (FF).
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum to determine the spectrally resolved efficiency of the device.
-
-
Stability Measurement:
-
Assess the long-term stability of the encapsulated devices under continuous 1-sun illumination and in a high-humidity environment (e.g., ~85% RH) to evaluate the effectiveness of the TAA passivation on device longevity.[1]
-
Visualizations
The following diagrams illustrate the passivation mechanism of this compound and the general experimental workflow for fabricating passivated perovskite solar cells.
Caption: Passivation mechanism of this compound on perovskite defects.
Caption: Experimental workflow for perovskite solar cell fabrication with TAA passivation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Surface Passivation by Sulfur-Based 2D (TEA)2PbI4 for Stable and Efficient Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Quality Thiophene-Based Two-Dimensional Perovskite Films Prepared with Dual Additives and Their Application in Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Thiophene-2-acetamide: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Thiophene-2-acetamide and its derivatives are valuable intermediates in organic synthesis, serving as precursors to a wide array of biologically active heterocyclic compounds. The inherent reactivity of the thiophene ring, coupled with the functional handles provided by the acetamide moiety, allows for diverse synthetic transformations. These transformations are pivotal in the construction of fused ring systems and substituted thiophenes, which are core scaffolds in many pharmaceutical agents and functional materials. This document provides detailed application notes, experimental protocols, and quantitative data for key synthetic applications of this compound and related structures.
Application Notes
This compound is a key structural motif employed in the synthesis of various heterocyclic systems, most notably thieno[2,3-b]pyridines. These fused heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and kinase inhibitory effects. The synthetic strategies often involve the versatile Gewald multicomponent reaction to construct a 2-aminothiophene core, which is then acylated to a thiophene-acetamide derivative. Subsequent intramolecular cyclization of this intermediate leads to the desired thieno[2,3-b]pyridine scaffold.
The reactivity of the this compound core allows for:
-
Cyclocondensation Reactions: The active methylene group and the amide functionality can participate in cyclization reactions with various electrophiles to form fused pyridine, pyrimidine, and other heterocyclic rings.
-
Electrophilic Substitution: The thiophene ring is susceptible to electrophilic attack, allowing for the introduction of various substituents to modulate the electronic and steric properties of the final molecule.
-
Nucleophilic Substitution: N-substituted chloro-acetamide derivatives of thiophene are excellent substrates for nucleophilic substitution, enabling the introduction of a wide range of functional groups.
These applications underscore the importance of this compound as a versatile platform for the synthesis of complex molecules with potential therapeutic applications.
Key Synthetic Applications and Protocols
Synthesis of Thieno[2,3-b]pyridines via Gewald Reaction and Cyclization
One of the most powerful applications of the thiophene-acetamide framework is in the synthesis of thieno[2,3-b]pyridines. This typically involves a multi-step sequence starting with a Gewald three-component reaction to form a substituted 2-aminothiophene, followed by acylation and intramolecular cyclization.
Reaction Scheme: Synthesis of Thieno[2,3-b]pyridines
Caption: General workflow for the synthesis of thieno[2,3-b]pyridines.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (A Gewald Product)
This protocol describes the synthesis of a 2-aminothiophene derivative, a common precursor to thiophene-acetamide-based cyclizations.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
A mixture of cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in ethanol (20 mL) is prepared.
-
Morpholine (10 mmol) is added dropwise to the stirred mixture.
-
The reaction mixture is heated at 50°C for 2 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford the desired 2-aminothiophene product.
Quantitative Data: Gewald Synthesis of 2-Aminothiophenes
| Ketone/Aldehyde | Active Methylene Nitrile | Base | Solvent | Time (h) | Yield (%) |
| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 2 | 85-95 |
| Acetone | Malononitrile | Triethylamine | Methanol | 3 | 75-85 |
| 4-Methylcyclohexanone | Cyanoacetamide | Piperidine | Ethanol | 2.5 | 80-90 |
Experimental Protocol: Synthesis of a 3-Aminothieno[2,3-b]pyridine-2-carboxamide Derivative
This protocol outlines the subsequent acylation and cyclization to form the thieno[2,3-b]pyridine core.[1]
Materials:
-
2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
2-Chloro-N-(4-chlorophenyl)acetamide
-
Sodium carbonate
-
Absolute ethanol
Procedure:
-
To a solution of the 2-aminothiophene derivative (1 mmol) in absolute ethanol (10 mL), sodium carbonate (1.2 mmol) and 2-chloro-N-(4-chlorophenyl)acetamide (1.1 mmol) are added.
-
The reaction mixture is heated under reflux for 4-6 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is triturated with water, and the resulting solid is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/DMF) to yield the 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative.
Quantitative Data: Synthesis of Thieno[2,3-b]pyridine Derivatives
| 2-Aminothiophene Precursor | Acylating Agent | Yield (%) |
| 2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 2-Chloro-N-(4-chlorophenyl)acetamide | 70-80 |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Chloroacetyl chloride | 65-75 |
Vilsmeier-Haack Reaction for the Synthesis of 4-Chlorothieno[2,3-b]pyridines
The Vilsmeier-Haack reaction provides a route to functionalized thieno[2,3-b]pyridines. Starting from an N-acylated 2-aminothiophene, this reaction can effect cyclization and chlorination in a single step.
Reaction Scheme: Vilsmeier-Haack Cyclization
Caption: Vilsmeier-Haack synthesis of a functionalized thieno[2,3-b]pyridine.
Experimental Protocol: Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine
Materials:
-
N-(3-acetylthiophen-2-yl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of N-(3-acetylthiophen-2-yl)acetamide (1 mmol) in DMF (5 mL), POCl₃ (3 mmol) is added dropwise at 0°C.
-
The reaction mixture is then heated to 65°C and stirred for 4-5 hours.
-
After completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel to afford the 4-chloro-3-formylthieno[2,3-b]pyridine.
Quantitative Data: Vilsmeier-Haack Cyclization
| Starting Material | Reaction Conditions | Product | Yield (%) |
| N-(3-acetyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide | POCl₃/DMF, 65°C, 4h | 4-Chloro-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-b]pyridine-3-carbaldehyde | 75-85 |
Summary
This compound and its closely related derivatives are indispensable tools in the synthesis of complex heterocyclic molecules. The protocols and data presented herein highlight key transformations, such as the construction of thieno[2,3-b]pyridine cores, which are of high interest in drug discovery and materials science. The versatility of the thiophene-acetamide scaffold, combined with robust synthetic methodologies like the Gewald and Vilsmeier-Haack reactions, provides a powerful platform for the generation of diverse chemical libraries for further investigation.
References
Application Notes and Protocols: Palladium-Catalyzed Amidation using Thiophene-2-acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed amidation of aryl halides and pseudohalides with thiophene-2-acetamide. This reaction, a variant of the Buchwald-Hartwig amination, is a powerful tool for the synthesis of N-aryl-2-(thiophen-2-yl)acetamides, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The Buchwald-Hartwig amination has emerged as a versatile and widely adopted method for the construction of these bonds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a variety of aryl or heteroaryl halides/pseudohalides and a broad range of amines, including primary and secondary amines, and amides.[1][2]
Thiophene-containing compounds are of significant interest due to their presence in numerous biologically active molecules. The ability to couple this compound with various aryl groups opens up avenues for the creation of novel chemical entities with potential therapeutic applications. These application notes detail the reaction mechanism, provide generalized protocols, and summarize key reaction parameters for the successful palladium-catalyzed amidation using this compound.
Reaction Principle and Mechanism
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of oxidative addition, amine/amide coordination and deprotonation, and reductive elimination.[1][3]
A proposed catalytic cycle for the amidation of an aryl halide with this compound is as follows:
-
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amide Coordination and Deprotonation: this compound coordinates to the Pd(II) complex. In the presence of a base, the amide is deprotonated to form a palladium amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired N-aryl-2-(thiophen-2-yl)acetamide product and regenerates the active Pd(0) catalyst.
Generalized Reaction Scheme
The palladium-catalyzed amidation of an aryl halide with this compound can be represented by the following general scheme:
Caption: Generalized reaction scheme for the palladium-catalyzed amidation.
Experimental Protocols
The following protocols are generalized based on successful Buchwald-Hartwig amidation reactions of primary amides.[4] Optimization of specific parameters may be necessary for different aryl halide substrates.
General Procedure for Small-Scale Reactions
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium precatalyst (see Table 1 for examples, 1-5 mol%), ligand (see Table 1 for examples, 1.2-6 mol%), and base (see Table 2 for examples, 1.4-2.5 equiv).
-
Solvent Addition: Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., argon or nitrogen). Add the anhydrous solvent (see Table 2 for examples, 3-5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the specified temperature (see Table 2 for typical ranges) for the indicated time (typically 12-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-(thiophen-2-yl)acetamide.
Experimental Workflow Diagram
Caption: Experimental workflow for palladium-catalyzed amidation.
Data Presentation: Key Reaction Parameters
The success of the palladium-catalyzed amidation is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize common components and conditions that have proven effective in the amidation of primary amides and are expected to be applicable to this compound.
Table 1: Recommended Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | Xantphos | 1-5 | A widely used system for the amidation of primary amides.[4] |
| Pd₂(dba)₃ | Xantphos | 1-3 | Another common Pd(0) source. |
| Pd(OAc)₂ | Josiphos-type ligands | 1-5 | Effective for aminations, particularly with challenging substrates. |
| [Pd(cinnamyl)Cl]₂ | Xantphos or other biaryl phosphines | 1-3 | A stable Pd(II) precatalyst. |
Table 2: Recommended Bases and Solvents
| Base | Equivalents | Solvent | Typical Temperature Range (°C) | Notes |
| Cs₂CO₃ | 1.4-2.5 | 1,4-Dioxane | 100-110 | Often the base of choice for amidation of primary amides.[4] |
| K₃PO₄ | 1.5-3.0 | Toluene | 80-110 | A weaker base that can be effective and is often used in Buchwald-Hartwig reactions. |
| K₂CO₃ | 1.5-3.0 | Toluene or DME | 100-110 | A common and cost-effective base. |
| NaOtBu | 1.2-2.0 | Toluene or THF | Room Temp - 100 | A strong base, typically used for amination of amines, but can be used for amides. |
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst/ligand loading, reaction time, or temperature. Ensure that the reagents and solvent are anhydrous and that the reaction is performed under a strict inert atmosphere.
-
Side Reactions: A potential side reaction is the direct C-H arylation of the thiophene ring. However, under the basic conditions of the Buchwald-Hartwig amidation, the N-H bond of the amide is significantly more acidic and is expected to be the primary site of reactivity.
-
Substrate Scope: Electron-deficient aryl halides are generally more reactive than electron-rich ones. Aryl chlorides may require more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) and higher reaction temperatures compared to aryl bromides and iodides.
-
Ligand Selection: The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as Xantphos and various biaryl phosphines, are often effective in promoting the amidation of amides.
By following these protocols and considering the key parameters outlined, researchers can effectively utilize palladium-catalyzed amidation with this compound to synthesize a diverse range of N-aryl-2-(thiophen-2-yl)acetamides for various applications in drug discovery and materials science.
References
Application Notes and Protocols for Electrochemical Alkoxylation of Thiophene-2-acetamide Skeletons
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrochemical α-alkoxylation of thiophene-containing amides. This innovative method offers a direct and efficient route to synthesize valuable α-oxygenated thiophene-containing amide scaffolds, which are significant structural frameworks in various natural products and pharmaceuticals.[1] The electrochemical approach circumvents the need for preactivation or the use of expensive and contaminating reagents often required in traditional chemical methods.[1]
Introduction
Thiophene-2-acetamide skeletons are prevalent in numerous bioactive compounds, making the diversification and functional modification of these structures highly important for drug discovery and development.[1] The introduction of an oxygen functional group at the α-position of the amide is a desirable transformation, as α-alkoxy and α-hydroxy groups are found in many natural products and pharmaceuticals.[1]
Traditional methods for α-oxidation of amides often face challenges due to the inherent nucleophilic nature of the α-carbon, necessitating a polarity reversal (umpolung).[1] Electrochemical synthesis presents a mild, selective, and practical alternative by facilitating this umpolung through oxidation. This method has demonstrated remarkable reactivity across a range of substrates, achieving high yields.[1]
Data Presentation
The electrochemical α-alkoxylation has been successfully applied to a variety of this compound substrates. The following table summarizes the yields obtained for different derivatives under optimized electrochemical conditions.
| Substrate No. | R¹ Substituent | R² Substituent | R³ Substituent | Product No. | Yield (%) |
| 1a | H | Ph | H | 2a | 91 |
| 1b | H | 4-MeC₆H₄ | H | 2b | 85 |
| 1c | H | 4-FC₆H₄ | H | 2c | 82 |
| 1d | H | 4-ClC₆H₄ | H | 2d | 78 |
| 1e | H | 4-BrC₆H₄ | H | 2e | 75 |
| 1f | H | 4-CF₃C₆H₄ | H | 2f | 65 |
| 1g | H | 3-MeC₆H₄ | H | 2g | 88 |
| 1h | H | 2-MeC₆H₄ | H | 2h | 76 |
| 1i | H | Naphthyl | H | 2i | 81 |
| 1j | Me | Ph | H | 2j | 72 |
| 1k | H | Ph | Me | 2k | 68 |
| 1l | H | Bn | H | 2l | 79 |
| 1m | H | Cyclohexyl | H | 2m | 55 |
| 1n | H | n-Butyl | H | 2n | 60 |
| 1o | 5-Cl | Ph | H | 2o | 83 |
| 1p | 5-Br | Ph | H | 2p | 80 |
| 1q | 5-Me | Ph | H | 2q | 89 |
| 1r | 4,5-Br₂ | Ph | H | 2r | 70 |
Data extracted from a study on the electrochemical α-alkoxylation of thiophene-containing amides.[1]
Experimental Protocols
General Procedure for Electrochemical α-Alkoxylation
This protocol details the general methodology for the electrochemical α-ethoxylation of N-aryl-2-(thiophen-2-yl)acetamides.
Materials and Equipment:
-
Undivided electrochemical cell (e.g., 10 mL beaker)
-
Graphite plate anode (e.g., 1.0 cm x 1.0 cm x 1.0 mm)
-
Platinum plate cathode (e.g., 1.0 cm x 1.0 cm x 0.1 mm)
-
DC regulated power supply
-
Magnetic stirrer and stir bar
-
N-aryl-2-(thiophen-2-yl)acetamide substrate (0.2 mmol)
-
Anhydrous ethanol (EtOH, 8.0 mL)
-
Supporting electrolyte (e.g., NaBr, 0.1 mmol)
-
Standard laboratory glassware for workup and purification
-
Column chromatography supplies (silica gel, solvents)
Protocol:
-
To an undivided electrochemical cell, add the N-aryl-2-(thiophen-2-yl)acetamide substrate (0.2 mmol) and the supporting electrolyte (e.g., NaBr, 0.1 mmol).
-
Add anhydrous ethanol (8.0 mL) to the cell.
-
Equip the cell with a graphite plate anode and a platinum plate cathode.
-
Place the cell on a magnetic stirrer and stir the solution.
-
Connect the electrodes to the DC regulated power supply.
-
Apply a constant current of 10 mA.
-
Continue the electrolysis until 3.0 F/mol of charge has been passed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent (e.g., petroleum ether/ethyl acetate mixture) to afford the desired α-ethoxylated product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical alkoxylation experiment.
References
Application Notes and Protocols: Thiophene-2-acetamide in the Synthesis of Beta-Amyloid Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thiophene-2-acetamide and its derivatives as a promising scaffold for the synthesis of beta-amyloid (Aβ) aggregation inhibitors, which are implicated in the pathology of Alzheimer's disease. This document includes detailed experimental protocols for the synthesis and evaluation of these compounds, along with data presentation and visualization to aid in research and development.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain.[1] The aggregation of Aβ peptides, particularly Aβ42, is a critical event in the disease cascade, leading to neurotoxicity and cognitive decline.[2] Consequently, the inhibition of Aβ aggregation is a primary therapeutic strategy. Small molecules capable of modulating this process are of significant interest.[2] Thiophene-based compounds have emerged as a versatile class of molecules for targeting Aβ aggregation due to their unique structural and electronic properties.[3][4] The this compound core, in particular, offers a synthetically accessible framework for the development of potent Aβ aggregation inhibitors.
Synthesis of this compound Derivatives
The synthesis of N-substituted-2-(thiophen-2-yl)acetamide derivatives generally involves the coupling of 2-(thiophen-2-yl)acetic acid with a desired amine. A common and efficient method for this amide bond formation is through the use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
A representative synthetic scheme is provided below:
Caption: General synthesis scheme for N-substituted-2-(thiophen-2-yl)acetamide derivatives.
Experimental Protocol: Synthesis of N-phenyl-2-(thiophen-2-yl)acetamide
This protocol describes a general procedure for the synthesis of an N-aryl this compound derivative.
Materials:
-
2-(Thiophen-2-yl)acetic acid
-
Substituted aniline (e.g., 4-methoxyaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 2-(thiophen-2-yl)acetic acid (1.0 eq) in anhydrous THF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes.
-
Add the substituted aniline (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-substituted-2-(thiophen-2-yl)acetamide.
Evaluation of Aβ42 Aggregation Inhibition
The inhibitory activity of this compound derivatives against Aβ42 aggregation can be assessed using various biophysical and cell-based assays.
Thioflavin T (ThT) Fluorescence Assay
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Table 1: Inhibition of Aβ42 Aggregation by Thiophene Derivatives
| Compound | Concentration (µM) | Aβ42 Inhibition (%) | Reference |
| 4a (N-(3-hydroxy-4-methoxyphenyl)benzo[b]thiophene-2-carboxamide) | 25 | 41 | [2][5] |
| 4b (N-(4-hydroxy-3-methoxyphenyl)benzo[b]thiophene-2-carboxamide) | 25 | 54 | [2][5] |
| 5a (N-(3-hydroxy-4-methoxyphenyl)benzofuran-2-carboxamide) | 25 | 48 | [2][5] |
| 5b (N-(4-hydroxy-3-methoxyphenyl)benzofuran-2-carboxamide) | 25 | Not Specified | [2] |
Note: The data presented is for structurally similar N-phenylbenzo[b]thiophene-2-carboxamide and N-phenylbenzofuran-2-carboxamide derivatives, which serve as a strong proxy for the potential efficacy of this compound analogs.[2][5]
Experimental Protocol: Thioflavin T (ThT) Assay
Materials:
-
Aβ42 peptide, pre-treated to ensure monomeric state
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well black, clear-bottom microplate
Procedure:
-
Prepare a stock solution of Aβ42 in a suitable solvent (e.g., hexafluoroisopropanol, HFIP) and lyophilize to obtain a peptide film. Reconstitute the peptide in a small volume of DMSO and then dilute with assay buffer to the desired final concentration (e.g., 10 µM).
-
Prepare a working solution of ThT in the assay buffer (e.g., 10 µM).
-
In a 96-well plate, add the Aβ42 solution.
-
Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known Aβ aggregation inhibitor).
-
Add the ThT working solution to each well.
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes for 24 hours) using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
The percentage of inhibition is calculated by comparing the fluorescence intensity of the wells with the test compound to the vehicle control.
Assessment of Neuroprotection
The ability of this compound derivatives to protect neuronal cells from Aβ42-induced toxicity is a crucial indicator of their therapeutic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or HT22)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Aβ42 oligomers or fibrils
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
Procedure:
-
Seed the neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Prepare Aβ42 oligomers or fibrils by incubating monomeric Aβ42 at 37°C for a specified period.
-
Treat the cells with the prepared Aβ42 aggregates in the presence or absence of the test compounds at various concentrations. Include a vehicle control and a control with Aβ42 alone.
-
Incubate the cells for 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Mechanism of Action and Signaling Pathways
This compound derivatives are thought to inhibit Aβ aggregation by directly interacting with the Aβ peptide, thereby preventing the conformational changes that lead to the formation of β-sheet-rich fibrils. Molecular docking studies on similar thiophene-based compounds suggest that they may bind to the hydrophobic grooves of Aβ monomers or early oligomers, stabilizing their native conformation and preventing further aggregation.
Caption: Proposed mechanism of Aβ aggregation and inhibition by this compound derivatives.
Conclusion
This compound derivatives represent a promising and synthetically tractable scaffold for the development of novel inhibitors of Aβ aggregation. The protocols and data presented herein provide a framework for the synthesis, in vitro evaluation, and characterization of these compounds. Further optimization of this scaffold could lead to the discovery of potent drug candidates for the treatment of Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-Based Dual Modulators of Aβ and Tau Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Thiophene-2-acetamide in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-2-acetamide and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The thiophene ring, an isostere of the benzene ring, imparts unique physicochemical properties to molecules, often enhancing their biological activity. The acetamide side chain provides a key site for chemical modification, allowing for the generation of diverse compound libraries with a wide range of pharmacological activities. This document provides an overview of the applications of the this compound scaffold in drug discovery, complete with experimental protocols and quantitative data to guide researchers in this promising field.
Key Therapeutic Areas
Derivatives of this compound have demonstrated potential in several key therapeutic areas, including:
-
Anticancer Activity: Many this compound analogs exhibit potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of crucial signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the VEGFR-2/AKT pathway, and the induction of apoptosis.
-
Antimicrobial Activity: The scaffold has been explored for the development of novel antibacterial and antifungal agents. These compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
-
Neuroprotective Effects: Certain this compound derivatives have shown promise in the context of neurodegenerative diseases. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate pathways involved in neuroinflammation and neuronal cell death.[1][2]
-
Enzyme Inhibition: The this compound core has been utilized to design inhibitors for various enzymes, including acetylcholinesterase, which is a key target in the management of Alzheimer's disease.[3]
Data Presentation
Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro anticancer activity of selected this compound and Thiophene-2-carboxamide derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3b (Thienopyrimidine derivative) | HepG2 (Liver Cancer) | 3.105 ± 0.14 | [4] |
| PC-3 (Prostate Cancer) | 2.15 ± 0.12 | [4] | |
| 4c (Open thieno[3,2-b]pyrrole derivative) | HepG2 (Liver Cancer) | Active (exact IC50 not specified) | [4] |
| PC-3 (Prostate Cancer) | Active (exact IC50 not specified) | [4] | |
| Chalcone derivative 5c | MCF7 (Breast Cancer) | 9.5 (µg/mL) | [5] |
| HEP2 (Laryngeal Cancer) | 12 (µg/mL) | [5] |
Antimicrobial Activity of this compound Derivatives
The table below presents the minimum inhibitory concentration (MIC) values for selected this compound derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Staphylococcus aureus ATCC 6538P | - | [6] |
| Listeria monocytogenes ATCC 19111 | - | [6] | |
| Micrococcus luteus NRRL B-4375 | - | [6] | |
| Escherichia coli ATCC 25922 | - | [6] | |
| Klebsiella pneumoniae ATCC 700603 | - | [6] | |
| Salmonella typhimurium ATCC 14028 | - | [6] | |
| Candida glabrata ATCC 90030 | Significant Activity | [6] | |
| Candida krusei ATCC 34135 | Significant Activity | [6] | |
| Compound I (from 2-thiopheneacetic acid) | Staphylococcus aureus | Better than amoxicillin | [7][8] |
| Enterococcus faecalis | Better than amoxicillin | [7][8] | |
| Pseudomonas aeruginosa | Better than amoxicillin | [7][8] | |
| Compound III (from 2-thiopheneacetic acid) | Staphylococcus aureus | Better than amoxicillin | [7][8] |
| Enterococcus faecalis | Better than amoxicillin | [7][8] | |
| Pseudomonas aeruginosa | Better than amoxicillin | [7][8] |
Experimental Protocols
Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide[6][9]
This protocol describes a two-step synthesis involving the activation of 2-(thiophen-2-yl)acetic acid to its acid chloride, followed by N-acylation of 2-aminothiophene-3-carbonitrile.
Step 1: Synthesis of 2-(thiophen-2-yl)acetyl chloride
-
To a solution of 2-(thiophen-2-yl)acetic acid (10 mmol) in a suitable solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(thiophen-2-yl)acetyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
-
Dissolve 2-aminothiophene-3-carbonitrile (10 mmol) in 12 mL of tetrahydrofuran (THF).
-
Add triethylamine (10 mmol, 0.95 mL) to the solution.
-
To this mixture, add a solution of the crude 2-(thiophen-2-yl)acetyl chloride (10 mmol) in THF dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 15 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into 150 mL of water.
-
The solid product will precipitate. Collect the precipitate by filtration.
-
Wash the solid product with water several times.
-
Dry the crude product and recrystallize from acetonitrile to obtain the pure N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.[6][9]
General Protocol for Antimicrobial Activity Screening (MIC Method)[6][8]
The minimum inhibitory concentration (MIC) is determined using a serial dilution method in a 96-well microplate.
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in the wells of a 96-well plate to obtain a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well of the microplate.
-
Include positive controls (microorganism in broth without the test compound) and negative controls (broth only).
-
Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
Visualization of Pathways and Workflows
Synthesis Workflow for N-substituted this compound Derivatives
Caption: General synthesis workflow for N-substituted this compound derivatives.
Putative Signaling Pathway Inhibition by Anticancer this compound Derivatives
Caption: Inhibition of VEGFR-2/AKT pathway and induction of apoptosis by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of Volatile Thiophene-2-Acetamide Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction Thiophene-2-acetamide and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The analysis and quantification of these volatile and semi-volatile compounds in various matrices require sensitive and specific analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique, offering high-resolution separation and definitive identification based on mass fragmentation patterns. This application note provides a comprehensive protocol for the GC-MS analysis of volatile this compound compounds, intended as a starting point for method development and validation.
Principle The methodology involves the separation of volatile this compound compounds using a gas chromatograph, followed by detection and identification using a mass spectrometer. Separation is achieved based on the compounds' differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Following separation, compounds are ionized, typically by electron impact (EI), causing fragmentation into characteristic, reproducible patterns. These fragmentation patterns, along with the retention time, allow for the unequivocal identification and quantification of the target analytes.[1]
Experimental Protocols
1. Sample Preparation: Solid-Phase Microextraction (SPME) SPME is a solvent-free extraction technique suitable for concentrating volatile and semi-volatile analytes from a sample matrix.[2]
-
Apparatus: SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane coating), vials with PTFE-lined septa, heater/stirrer.
-
Procedure:
-
Place the sample (liquid or solid) into a sealed vial. For solid samples, addition of a small amount of purified water may be necessary to facilitate the release of volatiles.
-
Gently heat the sample (e.g., 40-60°C) and agitate to promote the partitioning of volatile compounds into the vial's headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 15-30 minutes) to allow for the adsorption of analytes.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
-
2. GC-MS Analysis Protocol The following parameters provide a robust starting point for method development. Optimization may be required based on the specific derivatives being analyzed and the sample matrix.
-
Injection: The use of pulsed splitless injection is recommended to enhance the signal response and improve repeatability for trace analysis.[3]
-
Chromatographic Separation: A mid-polarity capillary column, such as an HP-5MS, is generally effective for separating a wide range of organic compounds.[4]
-
Mass Spectrometry: Standard electron ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns for library matching and structural elucidation.[4]
The detailed instrumental conditions are summarized in Table 1.
Data Presentation
Quantitative data, including instrument conditions and characteristic mass spectral fragments, are crucial for method replication and data interpretation.
Table 1: Recommended GC-MS Instrument Conditions
| Parameter | Setting |
|---|---|
| Gas Chromatograph | Agilent 7890A or equivalent |
| Injector Type | Pulsed Splitless |
| Injector Temperature | 250°C[4] |
| Injection Volume | 1 µL (or SPME desorption) |
| Carrier Gas | Helium (99.999%)[4] |
| Flow Rate | 1.0 mL/min (Constant Flow)[4] |
| GC Column | |
| Column Type | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent[4] |
| Oven Program | Initial: 50°C, hold for 2 min |
| Ramp 1: 10°C/min to 180°C | |
| Ramp 2: 20°C/min to 280°C, hold for 5 min[4] | |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV[4] |
| Ion Source Temp. | 230°C[4] |
| Mass Scan Range | 40-500 amu[4] |
| Solvent Delay | 3-5 min |
Table 2: Hypothesized Quantitative Data for this compound (MW: 141.19) This table outlines the expected mass-to-charge ratios (m/z) for the primary ions generated from this compound upon electron impact ionization. The fragmentation is based on established principles for amides and aromatic heterocycles.[5][6]
| m/z | Proposed Ion Structure | Ion Type / Fragmentation Pathway | Relative Abundance |
| 141 | [C₆H₇NOS]⁺ | Molecular Ion (M⁺) | Moderate |
| 97 | [C₅H₅S]⁺ | Thiophen-2-ylmethyl cation (Loss of •CONH₂) | High (Likely Base Peak) |
| 83 | [C₄H₃S]⁺ | Thiophen-2-yl cation (Loss of •CH₂CONH₂) | Moderate |
| 44 | [CONH₂]⁺ | Acetamide fragment (α-cleavage) | High |
Visualizations
Experimental Workflow Diagram The following diagram illustrates the logical flow of the GC-MS analysis process, from initial sample handling to final data interpretation.
Proposed Mass Fragmentation Pathway This diagram visualizes the proposed fragmentation of the this compound molecular ion within the mass spectrometer.
References
- 1. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L | CoLab [colab.ws]
- 4. GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants | MDPI [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Synthesis of Vasopressin Antagonists from Thiophene-2-acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of vasopressin antagonists derived from Thiophene-2-acetamide. The focus is on the preparation of potent V1a and V2 receptor antagonists based on the 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine scaffold. This class of compounds has shown significant therapeutic potential in managing conditions such as hyponatremia and heart failure. The protocols herein are based on established synthetic methodologies and provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
Introduction to Thiophene-Based Vasopressin Antagonists
Arginine vasopressin (AVP) is a critical hormone involved in regulating water balance, blood pressure, and various social behaviors. Its effects are mediated through three G protein-coupled receptors: V1a, V1b, and V2. The V1a receptor is primarily found on vascular smooth muscle cells and platelets, where its activation leads to vasoconstriction and platelet aggregation. The V2 receptor is predominantly located in the renal collecting ducts and is responsible for antidiuresis, or water reabsorption.
Antagonists of the vasopressin receptors have emerged as valuable therapeutic agents. Specifically, V2 receptor antagonists, known as "vaptans," promote aquaresis (the excretion of free water without significant electrolyte loss) and are used to treat euvolemic and hypervolemic hyponatremia. Thiophene-based compounds, particularly those containing a thienoazepine core, have been identified as a promising class of non-peptide vasopressin antagonists. Their rigid structure and potential for diverse functionalization allow for the fine-tuning of potency and selectivity for the V1a and V2 receptors.
This document outlines a synthetic strategy starting from the readily available this compound to access key thieno[3,2-b]azepine-based vasopressin antagonists.
Vasopressin Receptor Signaling Pathways
Understanding the signaling pathways of the V1a and V2 vasopressin receptors is crucial for the rational design and evaluation of new antagonists.
V1a Receptor Signaling Pathway
The V1a receptor is a Gq-coupled GPCR. Upon binding of vasopressin, the Gαq subunit of the associated G protein is activated. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). The elevated intracellular calcium levels are a key downstream signal for physiological responses such as vasoconstriction.
V2 Receptor Signaling Pathway
The V2 receptor is a Gs-coupled GPCR. Vasopressin binding to the V2 receptor leads to the activation of the Gαs subunit. Activated Gαs stimulates Adenylyl Cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, most notably Aquaporin-2 (AQP2) water channels. This phosphorylation promotes the translocation of AQP2 to the apical membrane of collecting duct cells, increasing water reabsorption from the urine.
Synthetic Experimental Workflow
The proposed synthetic route from this compound to the target 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-based vasopressin antagonists involves several key transformations. This workflow outlines the major steps.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of key intermediates and a final antagonist.
Protocol 4.1: Synthesis of Thiophene-2-acetic acid (Intermediate 1)
This protocol describes the hydrolysis of this compound to Thiophene-2-acetic acid.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (10.0 g, 70.8 mmol) in 100 mL of water, add Sodium Hydroxide (8.5 g, 212.4 mmol).
-
Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully acidify the mixture to pH 2 with concentrated Hydrochloric Acid.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous Magnesium Sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield Thiophene-2-acetic acid as a solid.
Protocol 4.2: Synthesis of 6,7-Dihydrothieno[3,2-b]azepine-5,8-dione (Intermediate 4)
This protocol is a proposed multi-step sequence based on established organic chemistry reactions to form the key thienoazepine core.
Materials:
-
Thiophene-2-acetic acid
-
Oxalyl chloride
-
Dichloromethane (DCM)
-
Aminoacetonitrile hydrochloride
-
Triethylamine (TEA)
-
Sodium ethoxide
-
Ethanol
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Step A: Acylation. To a solution of Thiophene-2-acetic acid (5.0 g, 35.2 mmol) in dry Dichloromethane (100 mL) under an inert atmosphere, add oxalyl chloride (3.7 mL, 42.2 mmol) dropwise at 0 °C. Stir at room temperature for 2 hours.
-
Step B: Amidation. In a separate flask, dissolve aminoacetonitrile hydrochloride (3.9 g, 42.2 mmol) and Triethylamine (10.8 mL, 77.4 mmol) in dry Dichloromethane (50 mL). Cool this solution to 0 °C.
-
Add the acyl chloride solution from Step A dropwise to the aminoacetonitrile solution. Stir at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous Magnesium Sulfate, and concentrate to obtain the N-(cyanomethyl)this compound derivative.
-
Step C: Cyclization. Dissolve the product from Step D (assuming quantitative yield) in dry ethanol (150 mL). Add a solution of sodium ethoxide (prepared from 1.6 g of sodium in 40 mL of ethanol) and heat the mixture to reflux for 6 hours.
-
Cool the reaction, neutralize with acetic acid, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 6,7-Dihydrothieno[3,2-b]azepine-5,8-dione.
Protocol 4.3: Synthesis of a 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine-based Antagonist
This protocol details the final steps to a potent vasopressin antagonist, based on the work of Ogawa et al.
Materials:
-
6,7-Dihydrothieno[3,2-b]azepine-5,8-dione
-
Sodium borohydride (NaBH4)
-
Methanol
-
Methanesulfonyl chloride (MsCl)
-
Pyridine
-
Appropriate amine (e.g., N-methylpiperazine)
-
Lithium aluminum hydride (LiAlH4)
-
Tetrahydrofuran (THF, dry)
-
Substituted benzoyl chloride (e.g., 4-(tert-butoxycarbonyl)benzoyl chloride)
Procedure:
-
Step A: Reduction of the dione. To a suspension of 6,7-Dihydrothieno[3,2-b]azepine-5,8-dione (2.0 g, 10.2 mmol) in Methanol (40 mL), add Sodium borohydride (0.4 g, 10.6 mmol) portion-wise at room temperature. Stir for 3 hours. Remove the solvent and purify to obtain the corresponding diol.
-
Step B: Mesylation. Dissolve the diol in pyridine and cool to 0 °C. Add Methanesulfonyl chloride dropwise and stir for 2 hours. Work up to obtain the dimesylate intermediate.
-
Step C: Amination. React the dimesylate with an excess of the desired amine (e.g., N-methylpiperazine) in a suitable solvent like DMF at elevated temperature to introduce the basic side chain.
-
Step D: Reduction of the remaining carbonyl. Treat the product from Step C with Lithium aluminum hydride in dry THF to reduce the remaining amide carbonyl, yielding the 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine core.
-
Step E: Final Acylation. Acylate the secondary amine of the thienoazepine core with a substituted benzoyl chloride in the presence of a base like Triethylamine in Dichloromethane to obtain the final vasopressin antagonist.
-
Purify the final product by column chromatography or recrystallization.
Quantitative Data
The following table summarizes the binding affinities of representative 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives for the human V1a and V2 vasopressin receptors.
| Compound ID | R Group | V1a Receptor Ki (nM) | V2 Receptor Ki (nM) |
| 1 | 2-Methyl-4-(N,N-dimethylcarbamoyl)phenyl | 1.2 | 0.45 |
| 2 | 2-Chloro-4-(N,N-dimethylcarbamoyl)phenyl | 0.8 | 0.32 |
| 3 | 2-Methoxy-4-(N,N-dimethylcarbamoyl)phenyl | 2.5 | 0.98 |
| 4 | 2-Trifluoromethyl-4-(N,N-dimethylcarbamoyl)phenyl | 1.5 | 0.61 |
| 5 | 2,6-Dimethyl-4-(N,N-dimethylcarbamoyl)phenyl | 3.1 | 1.2 |
Data is illustrative and based on reported values for similar compounds in the literature.
Conclusion
The synthetic protocols and application notes presented here provide a comprehensive framework for the synthesis of potent vasopressin antagonists based on a thieno[3,2-b]azepine scaffold, starting from this compound. The detailed experimental procedures, along with the elucidation of the relevant signaling pathways, offer valuable resources for researchers engaged in the discovery and development of novel therapeutics targeting the vasopressin system. The modular nature of the synthesis allows for the generation of a diverse library of analogs for structure-activity relationship studies, which is essential for optimizing potency, selectivity, and pharmacokinetic properties.
Troubleshooting & Optimization
Technical Support Center: Thiophene-2-acetamide Synthesis
Welcome to the Technical Support Center for Thiophene-2-acetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common and effective methods for synthesizing this compound involve two main strategies:
-
Amidation of 2-Thienylacetic Acid Derivatives: This is a widely used method which involves reacting 2-thienylacetic acid or its activated derivatives (like 2-thienylacetyl chloride) with an aminating agent. The activation of the carboxylic acid is a key step to ensure a good yield.
-
Hydrolysis of 2-Thienylacetonitrile: This route involves the hydrolysis of 2-thienylacetonitrile to the corresponding amide. This method can be effective, but the reaction conditions need to be carefully controlled to avoid the formation of the carboxylic acid as a byproduct.
-
Willgerodt-Kindler Reaction: Another route is the Willgerodt-Kindler reaction of 2-acetylthiophene with sulfur and an amine (like morpholine) followed by hydrolysis. However, this method is often associated with low yields and requires high pressure and temperature.[1]
Q2: I am getting a low yield in my amidation reaction. What are the possible causes?
A2: Low yields in the amidation of 2-thienylacetic acid can be attributed to several factors:
-
Incomplete activation of the carboxylic acid: If you are using a coupling agent, ensure it is fresh and used in the correct stoichiometric amount. For activation with thionyl chloride, ensure the reaction goes to completion before adding the amine.
-
Deactivation of the amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic. The use of a non-nucleophilic base can mitigate this.
-
Hydrolysis of the activated intermediate: Acyl chlorides are highly sensitive to moisture. Ensure all your glassware, solvents, and reagents are anhydrous.
-
Steric hindrance: If you are using a substituted amine, steric hindrance can slow down or prevent the reaction.
Q3: What are the common impurities I should look out for?
A3: Common impurities can include unreacted starting materials such as 2-thienylacetic acid or the amine, the coupling reagent and its byproducts, and side products from the reaction. In the case of synthesis from 2-thienylacetyl chloride, residual thionyl chloride or the starting carboxylic acid can be present.
Q4: How can I best purify my this compound product?
A4: The most common purification techniques for this compound are:
-
Recrystallization: This is an effective method for obtaining high-purity solid products. Solvents like acetonitrile or toluene can be used.
-
Column Chromatography: This is a versatile method for separating the product from impurities. However, be aware that thiophene derivatives can sometimes degrade on silica gel. To avoid this, you can deactivate the silica gel with a base like triethylamine (1-2% in the eluent) or use a different stationary phase like neutral alumina.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete activation of 2-thienylacetic acid. | Ensure the activating agent (e.g., thionyl chloride, HATU) is fresh and used in appropriate molar equivalents. Allow sufficient time for the activation step. |
| Amine is protonated and non-nucleophilic. | Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture to neutralize any acid and free the amine. | |
| Hydrolysis of the reactive intermediate (e.g., acyl chloride). | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| The Willgerodt-Kindler reaction conditions are not optimal. | This reaction is known for low yields (around 20.9%).[1] Consider alternative synthetic routes if high yield is critical. | |
| Formation of Multiple Products | Side reactions due to high temperature. | Run the reaction at a lower temperature to minimize the formation of byproducts. |
| Diacylation of the amine. | Use a controlled stoichiometry of the acylating agent. | |
| Product Degradation During Purification | Decomposition on acidic silica gel during column chromatography. | Deactivate the silica gel by adding 1-2% triethylamine to the eluent. Alternatively, use neutral alumina as the stationary phase. |
| Difficulty in Product Isolation | Product is an oil and does not crystallize. | Purify by column chromatography. If a solid is expected, try trituration with a non-polar solvent or use different solvent systems for recrystallization. |
| Incomplete removal of acidic or basic impurities. | Include an aqueous wash step in the work-up (e.g., with dilute NaHCO3 to remove acid, and dilute HCl to remove excess amine). |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Thienylacetic Acid via Acyl Chloride
This is a two-step procedure that involves the activation of 2-thienylacetic acid with thionyl chloride, followed by amidation.
Step 1: Synthesis of 2-Thienylacetyl Chloride
-
To a solution of 2-thienylacetic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.5-2 equivalents) dropwise at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-thienylacetyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-thienylacetyl chloride in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of aqueous ammonia (or a primary/secondary amine, 2 equivalents) to the cooled acyl chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., acetonitrile).
Protocol 2: Hydrolysis of 2-Thienylacetonitrile to this compound
-
To a solution of 2-thienylacetonitrile (1 equivalent) in a suitable solvent (e.g., ethanol or tert-butanol), add a base (e.g., potassium hydroxide or sodium hydroxide, 1.1 equivalents).
-
Heat the reaction mixture to reflux for a specified period (e.g., 2-6 hours). The reaction progress should be monitored by TLC to avoid complete hydrolysis to the carboxylic acid.
-
After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Yields for 2-Acetylthiophene Synthesis (a precursor to this compound)
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Hβ Zeolite | - | 60 | 2 | 98.6 | BenchChem |
| Acetic Anhydride | HZSM-5 | - | 60 | >4 | <40 | BenchChem |
| Acetyl Chloride | Stannic Chloride | Benzene | 0 | 1 | 79-83 | Organic Syntheses |
| Acetamide | Hydrochloric Acid | - | 65-70 | 3-4 | 84-91 | CN105503820A |
Table 2: Reported Yields for 2-Thiopheneacetic Acid Synthesis (a precursor to this compound)
| Starting Material | Key Reagents | Yield (%) | Reference |
| 2-Thiophene ethanol | Oxidizing agent | 55-65 | CN102977073A |
| Thiophene | Chloroacetyl chloride, NaOH | High | CN111205266A |
| Thiophene | Chlorination, Iodination, Diethyl malonate | 80-90 (two steps) | CN105906604B |
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the amidation step.
References
Technical Support Center: Optimizing Reaction Conditions for Thiophene-2-acetamide Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and optimization of thiophene-2-acetamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound derivatives?
A1: Several common synthetic routes are employed, each with its own advantages. The choice of method often depends on the available starting materials and the desired substitution pattern on the thiophene ring and the acetamide nitrogen. Key methods include:
-
Amidation of 2-(thiophen-2-yl)acetic acid: This is a straightforward approach where 2-(thiophen-2-yl)acetic acid is first activated, typically by converting it to an acyl chloride using reagents like thionyl chloride, and then reacted with a desired amine.[1][2]
-
Gewald Synthesis: This multicomponent reaction is used to prepare 2-aminothiophene derivatives, which can then be acylated to form the target this compound.[3][4]
-
Friedel-Crafts Acylation: This method can be used to introduce an acetyl group onto the thiophene ring, which can then be further functionalized. However, direct amidation from the acetyl group is not a standard route to the acetamide without significant synthetic transformations.[5][6]
-
From 2-acetylthiophene: 2-acetylthiophene can be converted to 2-thiopheneacetamide through the Willgerodt-Kindler reaction, followed by hydrolysis.[7]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Reagents and Solvents: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous, as moisture can deactivate many catalysts and reagents used in these syntheses.[5]
-
Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be too slow, and if it's too high, it can lead to side product formation and decomposition.[5] For instance, in Friedel-Crafts acylations, increasing the temperature from 40°C to 60°C can significantly improve conversion.[5]
-
Catalyst Activity and Loading: For catalyst-driven reactions, ensure the catalyst is active and used in the appropriate amount. For example, in Friedel-Crafts reactions using Lewis acids like AlCl₃, moisture can be a significant issue.[5] In some cases, increasing the catalyst loading can improve the conversion rate.[5]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged times may increase byproduct formation.
-
Molar Ratios of Reactants: The stoichiometry of your reactants is crucial. For example, in amidation reactions, using a slight excess of the amine can help drive the reaction to completion. Conversely, in Friedel-Crafts acylation, an excess of thiophene relative to the acylating agent can minimize diacylation.[6]
Q3: I am observing the formation of multiple products, particularly the 3-substituted isomer. How can I improve the regioselectivity for the 2-position?
A3: The Friedel-Crafts acylation of unsubstituted thiophene generally favors substitution at the 2-position due to the higher stability of the carbocation intermediate.[5] However, reaction conditions can influence this selectivity.
-
Lowering Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable, but kinetically less favored, 3-isomer. Running the reaction at a lower temperature can enhance selectivity for the 2-acylated product.[5]
-
Choice of Catalyst: The catalyst can play a significant role in regioselectivity. Shape-selective solid acid catalysts like Hβ zeolite have demonstrated excellent selectivity for the formation of 2-acetylthiophene.[5]
Q4: How can I effectively monitor the progress of my reaction?
A4: The most common and effective method for monitoring reaction progress is Thin Layer Chromatography (TLC). It allows for rapid, qualitative analysis of the reaction mixture to observe the consumption of starting materials and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or insufficient catalyst (e.g., moisture contamination of Lewis acids). | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. For solid acid catalysts, ensure proper activation.[5] Consider increasing catalyst loading.[5] |
| Low reaction temperature. | Gradually increase the reaction temperature. For example, in some acylations, increasing the temperature from 40°C to 60°C can significantly improve the reaction rate.[5] | |
| Impure starting materials. | Purify starting materials before use. The presence of deactivating groups on the thiophene ring can inhibit the reaction. | |
| Formation of Multiple Products (Low Selectivity) | High reaction temperature. | Optimize the temperature to find a balance between reaction rate and selectivity. Lower temperatures often favor the kinetically preferred product.[5] |
| Incorrect molar ratio of reactants. | An excess of the acylating agent can lead to diacylation. A molar ratio of thiophene to acetic anhydride of 1:3 has been shown to be optimal with certain catalysts.[6] | |
| Non-selective catalyst. | The choice of catalyst can influence selectivity. Solid acid catalysts like Hβ zeolite have shown high selectivity for 2-acetylthiophene.[5] | |
| Formation of Dark, Tarry Material | Reaction temperature is too high. | Maintain the recommended reaction temperature and monitor the reaction closely. Strong Lewis acids can also cause polymerization of thiophene.[5] |
| Impure starting materials. | Purify the thiophene and acylating agent before use. | |
| Difficult Product Isolation/Workup | Incomplete hydrolysis of the product-catalyst complex (with Lewis acids). | Ensure complete quenching of the reaction, for example, by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to break up the emulsion. |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-Thiophene-2-acetamide via Amidation of 2-(Thiophen-2-yl)acetic acid
This two-step procedure involves the activation of the carboxylic acid to an acyl chloride, followed by reaction with an amine.[1][2]
Step 1: Synthesis of 2-(Thiophen-2-yl)acetyl chloride
-
To a solution of 2-(thiophen-2-yl)acetic acid in a suitable anhydrous solvent (e.g., dichloromethane), add thionyl chloride (typically 1.5-2.0 equivalents) dropwise at 0 °C.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(thiophen-2-yl)acetyl chloride, which can be used in the next step without further purification.
Step 2: Amidation
-
Dissolve the desired amine (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in an anhydrous solvent like tetrahydrofuran (THF).[1][2]
-
Cool the solution to 0 °C and slowly add a solution of 2-(thiophen-2-yl)acetyl chloride (1.1 equivalents) in the same solvent.[1][2]
-
Stir the reaction mixture at room temperature for 12-16 hours.[1]
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl-thiophene-2-acetamide.
Protocol 2: Gewald Synthesis of 2-Aminothiophene Derivatives
This protocol is a general method for synthesizing substituted 2-aminothiophenes.[3][4]
-
In a round-bottom flask, combine a ketone, an activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in a suitable solvent such as ethanol or dioxane.[9]
-
Add a base, such as diethylamine or triethylamine, to catalyze the reaction.[3][9]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The resulting 2-aminothiophene can be further purified by recrystallization. This product can then be acylated as described in Protocol 1, Step 2 to yield the target acetamide.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound derivatives.
Caption: A troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102977073A - Method for synthesizing 2-thiophene acetic acid through 2-thiophene alcohol - Google Patents [patents.google.com]
- 8. CN112225720A - Production method of thiophene-2-acetyl chloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing Thiophene-2-acetamide as a process-related impurity in drug manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern as a process-related impurity?
This compound is a chemical compound with the molecular formula C₆H₇NOS.[1] In pharmaceutical manufacturing, it can arise as a process-related impurity, meaning it may be an unreacted starting material, an intermediate, or a byproduct of a side reaction during the synthesis of the active pharmaceutical ingredient (API). The presence of impurities, even in small amounts, can potentially affect the efficacy and safety of the final drug product.[2] Therefore, regulatory agencies require strict control over impurities.
Q2: In which drug manufacturing processes might this compound appear as an impurity?
Thiophene derivatives are important building blocks in the synthesis of various pharmaceuticals. For instance, 2-thiopheneacetic acid derivatives are utilized as chemical modifiers for penicillins and cephalosporins.[3][4] this compound could potentially be an impurity in processes where 2-thiopheneacetic acid or its derivatives are used as starting materials or are formed as intermediates.
Q3: What are the regulatory limits for this compound as an impurity?
Specific regulatory limits for this compound are not publicly available and would be specific to the drug product . However, the International Council for Harmonisation (ICH) provides guidelines on impurity thresholds. These thresholds are not for specific impurities but are general guidelines for any given impurity. The reporting, identification, and qualification thresholds are based on the maximum daily dose of the drug.[5][6][7][8]
Table 1: ICH Impurity Thresholds for New Drug Substances [5][6][7][8]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day (whichever is lower) | 0.15% or 1.0 mg per day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Q4: What are the key strategies for controlling this compound as a process-related impurity?
Control strategies should be implemented throughout the manufacturing process. Key strategies include:
-
Raw Material Control: Ensuring the purity of starting materials and reagents.
-
Process Optimization: Modifying reaction conditions (e.g., temperature, pH, solvent) to minimize the formation of this compound.
-
Purification Procedures: Implementing effective purification steps, such as recrystallization or chromatography, to remove the impurity from the API.
-
Analytical Monitoring: Utilizing validated analytical methods to monitor the levels of this compound in intermediates and the final API.
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor peak shape (tailing) for this compound.
-
Possible Cause: Secondary interactions between the amide group of this compound and active silanol groups on the HPLC column packing.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites on the stationary phase.
-
pH Adjustment: Adjust the mobile phase pH to suppress the ionization of silanol groups (typically a lower pH).
-
Column Selection: Use a column with low silanol activity or an end-capped column.
-
Issue 2: Co-elution of this compound with the API or other impurities.
-
Possible Cause: Insufficient chromatographic resolution.
-
Troubleshooting Steps:
-
Gradient Optimization: Adjust the gradient slope to improve separation. A shallower gradient can often increase resolution.
-
Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or different buffer systems.
-
Column Chemistry: Try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to alter selectivity.
-
Issue 3: Low sensitivity for trace-level detection of this compound.
-
Possible Cause: Inadequate detection wavelength or low concentration of the impurity.
-
Troubleshooting Steps:
-
Wavelength Optimization: Determine the UV maximum absorbance of this compound and set the detector to that wavelength.
-
Increase Injection Volume: A larger injection volume can increase the signal, but be cautious of potential peak distortion.
-
Sample Concentration: If possible, concentrate the sample to increase the impurity concentration.
-
Detector Choice: Consider using a more sensitive detector, such as a mass spectrometer (LC-MS).
-
GC-MS Analysis
Issue 1: Poor peak shape or low response for this compound.
-
Possible Cause: Thermal degradation or adsorption in the GC system. This compound, being an amide, can be prone to degradation at high temperatures.
-
Troubleshooting Steps:
-
Lower Injection Port Temperature: Reduce the injector temperature to minimize thermal stress on the analyte.
-
Use a Deactivated Inlet Liner: A deactivated liner will have fewer active sites for the analyte to adsorb to.
-
Derivatization: Consider derivatizing the amide group to make the molecule more volatile and thermally stable.
-
Issue 2: Matrix interference from the API or excipients.
-
Possible Cause: Co-eluting compounds from the sample matrix that interfere with the detection of this compound.
-
Troubleshooting Steps:
-
Sample Preparation: Implement a sample cleanup step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove interfering matrix components.
-
Selective Ion Monitoring (SIM): In the MS method, use SIM mode to monitor for specific ions of this compound, which will increase selectivity and reduce the impact of matrix interference.
-
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound Impurity
This protocol provides a general framework. Method parameters should be optimized and validated for the specific API and sample matrix.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Method Validation Parameters (based on ICH Q2(R1))
-
Specificity: Demonstrate that the API, other impurities, and excipients do not interfere with the peak of this compound. This can be assessed through forced degradation studies.[9][10][11][12][13]
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a suitable range (e.g., from the reporting threshold to 120% of the specification limit).
-
Accuracy: Determine the closeness of the measured value to the true value by spiking the sample matrix with known amounts of this compound at different concentration levels.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) of the method.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Protocol 2: GC-MS Method for Identification and Quantification of this compound
This method is suitable for volatile and semi-volatile impurities.
Table 3: GC-MS Method Parameters
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu (for identification) |
| SIM Ions | To be determined from the mass spectrum of this compound (for quantification) |
Visualizations
Caption: Experimental workflow for the analysis of this compound impurity.
References
- 1. Thiophen-2-acetamide | C6H7NOS | CID 78208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. US4266067A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 4. US4221915A - Process for preparing thiophene derivatives and thiophene derivatives obtained thereby - Google Patents [patents.google.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. Explanation of Impurity Thresholds and Fixing Limits [pharmaspecialists.com]
- 7. database.ich.org [database.ich.org]
- 8. jpionline.org [jpionline.org]
- 9. pharmtech.com [pharmtech.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. biomedres.us [biomedres.us]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of Thiophene-2-acetamide under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work on the degradation of Thiophene-2-acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation under various stress conditions, primarily through three main pathways:
-
Hydrolysis: The acetamide side chain can undergo hydrolysis under both acidic and basic conditions to yield thiophene-2-acetic acid and ammonia.
-
Oxidation: The thiophene ring is prone to oxidation, which can lead to the formation of this compound S-oxide and subsequently the corresponding sulfone.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the thiophene ring, leading to various photolytic products.
Q2: I am observing unexpected peaks in my HPLC analysis after storing my this compound solution at room temperature. What could be the cause?
A2: The appearance of new peaks suggests that your compound is degrading. The most likely cause for degradation at room temperature is hydrolysis, especially if the solution is not pH neutral. Even ambient light exposure over time can lead to photolytic degradation. It is recommended to prepare fresh solutions for analysis and store stock solutions under refrigerated and dark conditions.
Q3: My oxidative degradation study with hydrogen peroxide is showing multiple new peaks. How can I identify them?
A3: Oxidative stress can generate several degradation products. The primary products are likely the N-oxide and S-oxide of the thiophene ring. More extensive oxidation can lead to the sulfone.[1][2] To identify these peaks, LC-MS/MS is the recommended technique. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, you can elucidate the structures of the degradation products.
Q4: I am not seeing any degradation in my photostability study. Am I doing something wrong?
A4: Ensure your photostability testing conditions are compliant with ICH Q1B guidelines.[3][4][5] Key factors to check include:
-
Light Source: Use a light source that emits both UV and visible light, such as a xenon or metal halide lamp.[3][4]
-
Exposure Duration and Intensity: The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt-hours per square meter.[3][4]
-
Sample Presentation: Expose the sample directly to the light source in a chemically inert and transparent container.[3]
-
Control Sample: A dark control, protected from light, should be analyzed in parallel to differentiate between photolytic and thermal degradation.[4]
Troubleshooting Guides
Issue 1: Inconsistent results in hydrolysis studies.
-
Possible Cause: pH of the solution is not stable or accurately measured.
-
Troubleshooting Steps:
-
Use calibrated pH meters and freshly prepared buffers.
-
Monitor the pH of the reaction mixture throughout the experiment, as it may change due to degradation.
-
Ensure the temperature is precisely controlled using a calibrated water bath or incubator.
-
Issue 2: Poor separation of degradation products in HPLC.
-
Possible Cause: The chromatographic method is not optimized to resolve the parent compound from its degradation products.
-
Troubleshooting Steps:
-
Gradient Optimization: Develop a gradient elution method. Start with a high percentage of aqueous mobile phase and gradually increase the organic phase to elute more polar degradation products first, followed by the parent compound.
-
Column Selection: Use a high-resolution column, such as a C18 column with a smaller particle size (e.g., < 3 µm).
-
Mobile Phase pH: Adjust the pH of the aqueous mobile phase to control the ionization of acidic or basic degradants, which can significantly impact their retention and peak shape.
-
Detector Wavelength: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This can help in identifying co-eluting peaks with different UV spectra.
-
Issue 3: Mass balance in forced degradation studies is not within the acceptable range (90-110%).
-
Possible Cause:
-
Some degradation products are not being detected by the analytical method (e.g., they lack a UV chromophore).
-
Degradation products are volatile or have precipitated out of the solution.
-
The response factor of the degradation products is significantly different from the parent compound.
-
-
Troubleshooting Steps:
-
Use a Universal Detector: Employ a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector to identify non-chromophoric degradants.
-
Check for Precipitation: Visually inspect the stressed samples for any precipitates. If present, dissolve them in a suitable solvent and analyze separately.
-
Determine Relative Response Factors: If possible, isolate the major degradation products and determine their response factors relative to the parent compound for more accurate quantification.
-
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 70°C in a hot air oven for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.[3][4][5] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its degradation products.
-
Instrumentation: HPLC with a PDA or UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or monitor at multiple wavelengths using a PDA detector).
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approx.) | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15-25% | 1-2 |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 20-30% | 1-2 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10-20% | 2-3 |
| Thermal | Solid State | 48 hours | 70°C | < 5% | 0-1 |
| Photolytic | ICH Q1B | - | - | 5-15% | >2 |
Note: The % degradation is an approximate range and may vary depending on the specific experimental conditions.
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product | Expected m/z [M+H]⁺ |
| Hydrolysis | Thiophene-2-acetic acid | 143.01 |
| Oxidation | This compound S-oxide | 158.02 |
| Oxidation | This compound S,S-dioxide | 174.02 |
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting logic for degradation studies.
References
- 1. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pharmatutor.org [pharmatutor.org]
- 5. iagim.org [iagim.org]
Improving the yield and purity of Thiophene-2-acetamide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Thiophene-2-acetamide reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary routes for synthesizing this compound are:
-
From 2-Thiopheneacetyl chloride: This is a widely used method where 2-Thiopheneacetyl chloride is reacted with an ammonia source, such as ammonium hydroxide. This method is often preferred due to the high reactivity of the acid chloride.[1][2]
-
From Thiophene-2-acetic acid: This involves the activation of Thiophene-2-acetic acid with a coupling agent, followed by reaction with an ammonia source. Alternatively, direct amidation can be achieved under high temperatures, though this can lead to side products.[3][4]
Q2: I am experiencing a low yield in my this compound synthesis. What are the likely causes?
A2: Low yields in amide synthesis are common and can stem from several factors:
-
Incomplete activation of the carboxylic acid: If you are starting from Thiophene-2-acetic acid, the coupling reagent may be inefficient or used in insufficient amounts.[3]
-
Deactivation of the amine (ammonia source): The ammonia source can be protonated by the acidic starting material or by acidic byproducts, rendering it non-nucleophilic.[3][5]
-
Hydrolysis of the activated intermediate: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid or the acid chloride back to the carboxylic acid.[3]
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or reaction time can significantly impact the yield.[3]
Q3: What are the common impurities I might encounter, and how can I minimize them?
A3: Common impurities include unreacted starting materials (Thiophene-2-acetic acid or 2-Thiopheneacetyl chloride) and side products from polymerization or degradation of the thiophene ring. To minimize these:
-
Ensure the complete consumption of starting materials by monitoring the reaction with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Use purified reagents and anhydrous solvents to prevent side reactions.[3]
-
A proper work-up is crucial. This may involve washing the crude product with a dilute base to remove unreacted carboxylic acid, followed by purification via recrystallization or column chromatography.[6]
Q4: My product appears to be degrading during silica gel column chromatography. What should I do?
A4: Thiophene derivatives can be sensitive to the acidic nature of silica gel. To prevent degradation, you can deactivate the silica gel by treating it with a base like triethylamine (typically 1-2% in the eluent).[6] Alternatively, using a different stationary phase, such as neutral alumina, can be a good option for acid-sensitive compounds.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete conversion of Thiophene-2-acetic acid to the acid chloride. | Use a slight excess of thionyl chloride or oxalyl chloride and consider gentle heating. The addition of a catalytic amount of DMF can also be beneficial.[5] |
| Low reactivity of the ammonia source. | Ensure an adequate excess of the ammonia source is used. For reactions with acid chlorides, a base like triethylamine or pyridine can be added to neutralize the HCl generated.[2][5] | |
| Presence of moisture. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.[3] | |
| Formation of Multiple Products (Low Purity) | Side reactions due to high temperature. | Run the reaction at a lower temperature. For the reaction of 2-Thiopheneacetyl chloride with ammonia, cooling the reaction mixture is often recommended. |
| Diacylation or other side reactions. | Control the stoichiometry of the reactants carefully. Add the more reactive species (e.g., acid chloride) slowly to the other reactant. | |
| Degradation on silica gel during purification. | Deactivate the silica gel with triethylamine or use neutral alumina for chromatography.[6] | |
| Difficult Product Isolation | Emulsion formation during aqueous work-up. | Add brine (saturated NaCl solution) to help break the emulsion. Filtering the mixture through a pad of Celite can also be effective.[7] |
| Product is too soluble in the recrystallization solvent. | Screen for a less polar solvent system for recrystallization. A combination of a soluble solvent and a less soluble "anti-solvent" is often effective. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Thiopheneacetyl chloride
This protocol is based on the general principles of reacting an acid chloride with an amine source.[2]
Materials:
-
2-Thiopheneacetyl chloride
-
Concentrated Ammonium Hydroxide (28-30%)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-Thiopheneacetyl chloride (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add concentrated ammonium hydroxide (2-3 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or column chromatography.
Protocol 2: Synthesis of this compound from Thiophene-2-acetic acid
This protocol involves the in-situ formation of the acid chloride followed by amidation.[5][8]
Materials:
-
Thiophene-2-acetic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Ammonium Hydroxide (28-30%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of Thiophene-2-acetic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added.
-
Allow the mixture to stir at room temperature for 1-2 hours or until the evolution of gas ceases. Monitor the formation of the acid chloride by TLC (a spot for the acid chloride should appear at a higher Rf than the acid).
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly add concentrated ammonium hydroxide (2-3 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Yield Reactions.
References
- 1. reddit.com [reddit.com]
- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Amidation of Thiophene-2-acetamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Palladium-catalyzed amidation of Thiophene-2-acetamide, a crucial reaction in the synthesis of various pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: My Pd-catalyzed amidation of this compound is giving very low yields. What are the most common causes?
Low yields in this reaction are frequently attributed to a few key factors. Catalyst deactivation, often caused by the sulfur atom in the thiophene ring, is a primary concern. The sulfur can coordinate to the palladium center, inhibiting its catalytic activity. Other common issues include suboptimal reaction conditions such as the choice of catalyst, ligand, base, and solvent, which may not be suitable for this specific substrate. Side reactions, such as hydrodehalogenation of the aryl halide or decomposition of starting materials and products, can also significantly lower the yield.
Q2: How does the sulfur in this compound affect the palladium catalyst?
The lone pair of electrons on the sulfur atom in the thiophene ring can act as a Lewis base and coordinate to the palladium catalyst. This coordination can lead to catalyst poisoning by blocking the active site required for the catalytic cycle to proceed. This effect can be particularly pronounced with certain palladium precursors and ligands.
Q3: Which palladium precursor and ligand combination is recommended for this reaction?
For challenging substrates like sulfur-containing heterocycles, bulky and electron-rich phosphine ligands are often the most effective. Ligands such as Xantphos, XPhos, and RuPhos have shown success in similar reactions by promoting the desired reductive elimination step and stabilizing the active catalytic species. The choice of palladium precursor is also important; Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common starting points.
Q4: What is the role of the base in this reaction, and which one should I use?
The base plays a crucial role in the deprotonation of the amide to form the active nucleophile. For amidations, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, although they may require higher reaction temperatures or longer reaction times.
Q5: Can the choice of solvent impact the reaction yield?
Absolutely. The solvent must be able to dissolve the reactants and the catalyst system while being inert to the reaction conditions. Aprotic polar solvents such as dioxane, toluene, and THF are commonly used. The choice of solvent can influence the solubility of the base and the stability of the catalytic intermediates, thereby affecting the reaction rate and yield.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Rationale |
| Catalyst Poisoning by Sulfur | 1. Ligand Selection: Switch to a bulky, electron-rich phosphine ligand (e.g., Xantphos, XPhos, RuPhos). 2. Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1-2 mol% to 5 mol%). | Bulky ligands can sterically hinder the coordination of the thiophene sulfur to the palladium center. Higher catalyst loading can compensate for partial deactivation. |
| Inefficient Catalyst Activation | 1. Palladium Precursor: If using a Pd(II) precursor like Pd(OAc)₂, ensure the reaction conditions facilitate its reduction to the active Pd(0) species. 2. Pre-catalyst: Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃. | The active catalyst in the Buchwald-Hartwig amidation is a Pd(0) species. Incomplete reduction of a Pd(II) precursor will lead to lower concentrations of the active catalyst. |
| Suboptimal Base | 1. Base Strength: If using a weaker base (e.g., Cs₂CO₃, K₃PO₄), try a stronger base like NaOtBu. 2. Base Solubility: Ensure the chosen base has sufficient solubility in the reaction solvent. | The amide N-H bond needs to be deprotonated to form the active nucleophile. A base that is too weak or insoluble may not be effective. |
| Incorrect Solvent | 1. Solvent Screening: Screen a range of aprotic polar solvents such as dioxane, toluene, and THF. | Solvent polarity can affect the solubility of reagents and the stability of intermediates in the catalytic cycle. |
Problem 2: Presence of Significant Side Products (e.g., Hydrodehalogenation)
| Potential Cause | Troubleshooting Steps | Rationale |
| β-Hydride Elimination | 1. Ligand Choice: Employ bulky ligands that favor reductive elimination over β-hydride elimination. 2. Reaction Temperature: Lower the reaction temperature. | Bulky ligands can make the transition state for reductive elimination more favorable. β-Hydride elimination is often more prevalent at higher temperatures. |
| Decomposition of Starting Material/Product | 1. Reaction Time and Temperature: Optimize the reaction time and temperature to minimize exposure to harsh conditions. 2. Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen). | Thiophene-containing compounds can be sensitive to prolonged heating. Oxygen can lead to oxidative side reactions. |
Experimental Protocols
General Protocol for Pd-Catalyzed Amidation of this compound
This protocol is a starting point and may require optimization for specific aryl halides.
Reagents and Equipment:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the base (1.4 equiv.), the palladium precursor (e.g., 2 mol %), and the phosphine ligand (e.g., 4 mol %).
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the Pd-catalyzed amidation of this compound.
Caption: Troubleshooting workflow for low yields.
This guide provides a structured approach to identifying and resolving common issues in the Pd-catalyzed amidation of this compound. By systematically evaluating and optimizing the reaction parameters, researchers can significantly improve the yield and efficiency of this important transformation.
Stability issues of Thiophene-2-acetamide in solution
This guide provides troubleshooting advice and frequently asked questions regarding the stability of Thiophene-2-acetamide in solution. Researchers, scientists, and drug development professionals can use this resource to mitigate common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A1: A color change in your this compound solution, often to a yellow or brown hue, typically indicates degradation. The thiophene ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light, air (oxygen), and certain metal ions. To mitigate this, prepare solutions fresh, use deoxygenated solvents, and store them protected from light in an inert atmosphere (e.g., under argon or nitrogen).
Q2: I'm observing a decrease in the concentration of this compound over time in my aqueous buffer. Why is this happening?
A2: A decrease in concentration over time suggests chemical degradation. The primary pathway for degradation in aqueous solutions is the hydrolysis of the acetamide side chain. This reaction is highly dependent on the pH of the solution. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the amide bond to form thiophene-2-acetic acid and ammonia. For optimal stability, it is recommended to use buffers close to a neutral pH (pH 6-8).
Q3: What are the ideal storage conditions for a stock solution of this compound?
A3: For maximum stability, stock solutions of this compound, typically prepared in an organic solvent like DMSO or ethanol, should be stored at low temperatures, such as -20°C or -80°C. They should be stored in tightly sealed vials with an inert gas overlay (e.g., argon) to minimize exposure to oxygen and moisture. Aliquoting the stock solution into smaller, single-use volumes is also highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: Can I expect this compound to be stable during a heated reaction?
A4: Elevated temperatures will significantly accelerate the degradation of this compound. Both hydrolysis and oxidative pathways are temperature-dependent. If heating is necessary, it should be done for the shortest possible duration, under an inert atmosphere, and ideally in a pH-neutral, anhydrous solvent if the reaction chemistry allows. A preliminary thermal stability test is advisable to determine the acceptable temperature range and duration for your specific experimental conditions.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability issues with this compound solutions.
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: High variability between replicate experiments or a time-dependent loss of activity.
-
Potential Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Solution Age: Always use freshly prepared solutions for your experiments. Avoid using solutions that have been stored for extended periods, even at low temperatures.
-
Assess Medium Stability: Perform a control experiment by incubating this compound in your assay buffer for the full duration of your experiment. Analyze the sample by a suitable method (e.g., HPLC) to quantify the remaining parent compound.
-
Adjust pH: If significant degradation is observed, consider if the pH of your assay medium is optimal. If possible, adjust the buffer to be closer to pH 7.
-
Issue 2: Precipitate Formation in Aqueous Solution
-
Symptom: A solid precipitate forms after preparing an aqueous dilution from an organic stock solution.
-
Potential Cause: Poor aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Check Final Concentration: You may be exceeding the solubility limit of the compound in the aqueous buffer. Try working at a lower final concentration.
-
Use a Co-solvent: The addition of a small percentage of a water-miscible organic solvent (e.g., 1-5% DMSO or ethanol) to the final aqueous solution can improve solubility. Ensure the chosen co-solvent is compatible with your experimental system.
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups can be pH-dependent. While this compound is largely neutral, its degradation products may have different solubility profiles.
-
Data on this compound Stability
The following tables summarize expected stability data for this compound under various conditions. This data is representative and should be used as a guideline for designing experiments.
Table 1: pH-Dependent Hydrolysis of this compound in Aqueous Buffers
| Buffer pH | Temperature (°C) | Incubation Time (hours) | Remaining Compound (%) |
| 2.0 | 37 | 24 | ~ 85% |
| 5.0 | 37 | 24 | > 98% |
| 7.4 | 37 | 24 | > 99% |
| 9.0 | 37 | 24 | ~ 92% |
Table 2: Stability in Common Organic Solvents at Room Temperature (25°C)
| Solvent | Storage Condition | Incubation Time (days) | Remaining Compound (%) |
| DMSO | Sealed, dark | 7 | > 99% |
| Ethanol | Sealed, dark | 7 | > 99% |
| Acetonitrile | Sealed, dark | 7 | > 98% |
| Chloroform | Sealed, dark | 7 | ~ 95% (potential for acidic impurities) |
Experimental Protocols
Protocol 1: Assessing pH-Dependent Stability using HPLC
This protocol outlines a method to determine the rate of degradation of this compound in different pH buffers.
-
Buffer Preparation: Prepare a series of buffers (e.g., pH 2, 5, 7.4, 9) using standard laboratory reagents.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in HPLC-grade DMSO.
-
Incubation Samples: Dilute the stock solution to a final concentration of 100 µM in each of the prepared buffers.
-
Time Zero (T0) Sample: Immediately after dilution, take an aliquot from each buffer, mix it 1:1 with a quenching solution (e.g., acetonitrile), and store at -20°C. This is your T0 sample.
-
Incubation: Incubate the remaining samples in a temperature-controlled environment (e.g., 37°C), protected from light.
-
Time Point Collection: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots, quench them as in step 4, and store at -20°C until analysis.
-
HPLC Analysis: Analyze all samples by reverse-phase HPLC with UV detection. The mobile phase and column should be optimized to achieve good separation between the parent compound and any potential degradants.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample by comparing the peak areas from the HPLC chromatograms.
Diagrams and Workflows
Caption: Workflow for a comprehensive stability study of this compound.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Purification of Thiophene-2-acetamide and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Thiophene-2-acetamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for purifying this compound and its derivatives?
A1: The most effective and widely used methods for purifying solid this compound and its derivatives are recrystallization and column chromatography. For liquid or oily derivatives, vacuum distillation or column chromatography are the preferred methods.
-
Recrystallization is ideal for achieving high purity of solid compounds, especially when the impurities have different solubility profiles from the target compound.
-
Column Chromatography is highly versatile for separating complex mixtures, isomers, or removing impurities with similar polarity to the product.[1]
-
Acid-Base Extraction: A preliminary work-up step involving washing the crude product with a dilute acid can remove unreacted amine starting materials, while a dilute base wash can remove unreacted carboxylic acids.[1]
Q2: My thiophene derivative appears to be degrading on the silica gel column. What can I do?
A2: Decomposition on silica gel can occur with acid-sensitive thiophene derivatives. To mitigate this, you can:
-
Deactivate the silica gel: Treat the silica gel by adding 1-2% triethylamine to the eluent.[1]
-
Minimize contact time: Run the column as quickly as possible without compromising separation.[1]
-
Use an alternative stationary phase: Neutral alumina can be a viable option for acid-sensitive compounds.[1]
Q3: I am struggling to separate regioisomers of my substituted thiophene derivative. What is the best approach?
A3: Separating regioisomers is a common challenge due to their similar polarities.[1] To improve separation during column chromatography, consider the following strategies:
-
Optimize the Solvent System: Systematically screen various solvent systems using Thin Layer Chromatography (TLC). A combination of a non-polar solvent (e.g., hexane) with a slightly more polar one (e.g., dichloromethane, toluene) can often provide the necessary selectivity.[1]
-
Adjust Column Dimensions: Use a long, narrow column to increase the number of theoretical plates, which enhances separation efficiency.[1]
-
Employ Gradient Elution: Use a shallow solvent gradient, which involves gradually increasing the polarity of the eluent during the chromatography run.[1]
Q4: How can I purify an oily or non-crystalline thiophene derivative?
A4: If your derivative is an oil, recrystallization can still be an option using a two-solvent system. First, dissolve the oil in a small amount of a "good" solvent in which it is highly soluble. Then, add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes turbid. Slow cooling or seeding with a pure crystal can induce crystallization.[1] Alternatively, vacuum distillation or column chromatography are effective methods for purifying oils.
Q5: What are some common impurities in the synthesis of this compound and how can I remove them?
A5: Common impurities can include unreacted starting materials (e.g., 2-thiopheneacetic acid, ammonia/amines), coupling reagents, and byproducts from side reactions.[1] A thorough work-up before the main purification is crucial. This may involve washing the crude product with dilute acid to remove basic impurities and with a dilute base to remove acidic impurities.[1] The remaining neutral impurities can then be removed by column chromatography or recrystallization.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC/column | The solvent system (eluent) is not optimal. | Perform a thorough solvent screen using TLC to find a system that provides good separation (aim for a ΔRf > 0.2). Adjust the eluent polarity.[1][2] |
| The column is overloaded with the crude product. | Use a larger column with more silica gel. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1] | |
| Cracks or channels in the silica bed | The column was not packed properly. | Ensure the column is packed uniformly using a slurry method to avoid air bubbles or cracks. Do not let the solvent level drop below the top of the silica.[1][2] |
| Product elutes too quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[2] |
| Product elutes too slowly or not at all (Low Rf) | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).[2] |
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The compound is very soluble in the chosen solvent even at low temperatures. | Try a different solvent or a two-solvent system.[3] | |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The compound is precipitating too quickly from a supersaturated solution. | Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly. | |
| Premature crystallization during hot filtration | The solution cools down in the funnel. | Use a pre-warmed funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[1] |
Quantitative Data Summary
The following tables provide illustrative data on the purification of this compound derivatives from literature.
Table 1: Recrystallization Efficacy
| Compound | Crude Purity | Recrystallization Solvent | Final Purity | Yield | Reference |
| Thiophene-2-acetic acid | ~57% | Petroleum Ether | 99.5% | 78% | [4] |
| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | N/A | Acetonitrile | High (crystalline solid) | 58% | [5] |
Table 2: Column Chromatography Parameters
| Compound Type | Stationary Phase | Typical Eluent System | Key Recommendation | Reference |
| Thiophene carboxamide derivatives | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate Gradient | Deactivate silica with 1-2% triethylamine for sensitive compounds. | [1] |
| Isomeric Acetylthiophenes | Silica Gel | n-hexane/ethyl acetate | Perform systematic solvent screening with TLC to optimize separation. | [2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of a this compound derivative.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that provides good separation of the desired product from impurities, aiming for a target Rf value of 0.2-0.4.[1]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into a glass chromatography column and allow it to pack under gravity or gentle pressure, ensuring a uniform bed without air bubbles.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel by removing the solvent with a rotary evaporator. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Maintain a constant flow rate and ensure the solvent level never drops below the top of the silica gel. If using gradient elution, gradually increase the proportion of the more polar solvent.[1]
-
Fraction Collection and Analysis: Collect the eluting solvent in a series of fractions. Analyze each fraction by TLC to identify which fractions contain the pure product.[1]
-
Solvent Removal: Combine the fractions containing the pure product in a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.[1]
Protocol 2: Purification by Recrystallization (Two-Solvent Method)
This protocol is suitable for solid compounds that are either too soluble in a single solvent or are oils at room temperature.[3]
-
Dissolution: Transfer the crude material to an Erlenmeyer flask. Add a minimal amount of a "good" solvent (one in which the compound is very soluble) and heat the mixture to boiling to dissolve the compound completely.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[1]
-
Induce Crystallization: While the solution is hot, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution just becomes cloudy and the cloudiness persists. If too much poor solvent is added, add a drop of the good solvent to redissolve the precipitate.[3]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Afterward, place the flask in an ice bath to maximize crystal formation.[1][3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering impurities.[1][3]
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass. For thorough drying, use a vacuum oven.[1]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. US4196299A - Process for manufacturing thienyl-2 acetic acid - Google Patents [patents.google.com]
- 5. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Preventing intramolecular cyclization in Thiophene-2-acetamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing undesirable intramolecular cyclization during reactions involving Thiophene-2-acetamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is intramolecular cyclization in the context of this compound reactions?
A1: Intramolecular cyclization is an undesired side reaction where a molecule reacts with itself to form a cyclic product. In the case of this compound derivatives, this can lead to the formation of fused ring systems, such as thieno[2,3-c]pyrrolidines or other related heterocyclic structures, instead of the desired linear amide product. This occurs when a reactive functional group on the acetamide side chain attacks the thiophene ring or another part of the same molecule.
Q2: What are the common factors that promote intramolecular cyclization?
A2: Several factors can promote intramolecular cyclization, including:
-
Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for the cyclization to occur.[1][2]
-
Presence of a Strong Base: Bases can deprotonate acidic protons, creating nucleophilic sites that can initiate an intramolecular attack.[3]
-
Reactive Functional Groups: The presence of highly reactive groups on the N-substituent of the acetamide can facilitate cyclization.
-
Choice of Solvent: The polarity and properties of the solvent can influence the reaction pathway, sometimes favoring cyclization.
-
Type of Coupling Reagent: Certain coupling reagents used for amide bond formation might inadvertently promote side reactions.[4][5][6]
Q3: How can I detect if intramolecular cyclization is occurring in my reaction?
A3: The formation of cyclized byproducts can be detected using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): The appearance of new spots with different Rf values compared to your starting materials and expected product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of unexpected signals or the disappearance of expected signals in the 1H and 13C NMR spectra can indicate the formation of a cyclized structure.[7][8]
-
Mass Spectrometry (MS): The detection of a molecular ion peak corresponding to the mass of the cyclized product.
-
High-Performance Liquid Chromatography (HPLC): The appearance of new peaks in the chromatogram.
Troubleshooting Guides
Issue 1: Low yield of the desired this compound product and formation of an unexpected byproduct.
This issue is often indicative of a competing intramolecular cyclization reaction.
Troubleshooting Steps:
-
Reaction Temperature Optimization:
-
Choice of Base:
-
Problem: Strong bases can generate nucleophiles that initiate cyclization.[3]
-
Solution: If a base is required, use a weaker, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydride or potassium tert-butoxide.
-
-
Selection of Coupling Reagent:
Comparative Data on Common Coupling Reagents:
| Coupling Reagent | Typical Reaction Time | Relative Reactivity | Notes on Side Reactions |
| DCC/DMAP | 4-12 h | Moderate | Can cause epimerization; urea byproduct can be difficult to remove. |
| EDC/HOBt | 2-8 h | High | Water-soluble byproducts are easy to remove; HOBt minimizes racemization.[4] |
| HATU/DIPEA | 1-4 h | Very High | Fast and efficient with low rates of racemization; generally fewer side reactions.[4][6] |
| TBTU/DIPEA | 1-4 h | Very High | Similar to HATU, byproducts are soluble in common organic solvents.[6] |
Issue 2: The desired reaction does not proceed at lower temperatures.
Troubleshooting Steps:
-
Employ a More Potent Coupling Reagent:
-
Use of Protecting Groups:
-
Problem: A reactive group on the amine substrate is interfering with the desired reaction or promoting cyclization.
-
Solution: Temporarily protect the interfering functional group. For example, a hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether. An amino group can be protected with Boc or Cbz groups.[10][11][12][13][14] These protecting groups can be removed under specific conditions after the amide bond has been successfully formed.
-
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU to Minimize Cyclization
This protocol is designed for the coupling of Thiophene-2-acetic acid with a primary or secondary amine, minimizing the risk of intramolecular cyclization by using a mild and efficient coupling agent at controlled temperatures.
Materials:
-
Thiophene-2-acetic acid
-
Amine substrate
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve Thiophene-2-acetic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine substrate (1.0 eq) in anhydrous DMF.
-
Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Protecting Group Strategy for Amines with Reactive Side Chains
This protocol outlines the use of a Boc (tert-butyloxycarbonyl) protecting group for an amine substrate containing a secondary reactive amine functionality that could lead to cyclization.
Step 1: Protection of the Amine
-
Dissolve the amine substrate (1.0 eq) in a suitable solvent such as Dichloromethane (DCM).
-
Add Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base like triethylamine (1.2 eq).
-
Stir the reaction at room temperature for 4-12 hours until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with water and brine, then dry and concentrate to obtain the Boc-protected amine.
Step 2: Amide Coupling
-
Use the Boc-protected amine in the amide coupling reaction with Thiophene-2-acetic acid as described in Protocol 1 .
Step 3: Deprotection
-
Dissolve the purified Boc-protected this compound product in DCM.
-
Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitor by TLC).
-
Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a mild base (e.g., saturated NaHCO3 solution) and extract the final product.
Visualizations
Caption: Reaction pathway showing desired amide formation versus undesired intramolecular cyclization.
References
- 1. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. growingscience.com [growingscience.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Conformational Analysis of N-Aromatic Acetamides Bearing Thiophene: Effect of Intramolecular Chalcogen-Chalcogen Interaction on Amide Conformational Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic Amidation [catalyticamidation.info]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. jocpr.com [jocpr.com]
- 12. media.neliti.com [media.neliti.com]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 14. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Managing hydrolytic and oxidative degradation of Thiophene-2-acetamide
Welcome to the technical support center for Thiophene-2-acetamide. This resource is designed for researchers, scientists, and drug development professionals to effectively manage the hydrolytic and oxidative degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to two primary degradation pathways:
-
Hydrolytic Degradation: This involves the cleavage of the amide bond, which can be catalyzed by acidic or basic conditions. This process yields thiophene-2-acetic acid and ammonia.
-
Oxidative Degradation: The thiophene ring is prone to oxidation, particularly at the sulfur atom. This can lead to the formation of this compound S-oxide and subsequently the corresponding sulfone. Ring-opening products may also form under strong oxidative stress.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) is advisable.
Q3: I am observing unexpected peaks in my HPLC analysis. What could be the cause?
A3: Unexpected peaks in your chromatogram are likely due to the presence of degradation products. The identity of these peaks will depend on the storage and experimental conditions. Hydrolytic degradation will result in a peak for thiophene-2-acetic acid, while oxidative degradation can produce peaks for the S-oxide and sulfone derivatives. It is also possible that these degradation products undergo further reactions to form other minor impurities.
Q4: How can I prevent the degradation of this compound in my experimental solutions?
A4: To maintain the stability of this compound in solution, consider the following:
-
pH Control: Use buffered solutions to maintain a neutral pH (around 7) whenever possible, as both acidic and basic conditions can accelerate hydrolysis.
-
Temperature: Perform experiments at the lowest feasible temperature to slow down the rate of degradation.
-
Light Protection: Protect solutions from light by using amber vials or covering the glassware with aluminum foil to prevent photodegradation.
-
Inert Atmosphere: Degas your solvents and purge the headspace of your reaction vessels with an inert gas like nitrogen or argon to minimize oxidation.
-
Use of Antioxidants: For experiments where oxidative stress is a concern, the addition of a small amount of a suitable antioxidant may be beneficial, but its compatibility with your downstream analysis should be verified.
Q5: Are there any known incompatibilities for this compound?
A5: this compound should be considered incompatible with strong acids, strong bases, and strong oxidizing agents, as these will promote its degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of Assay Potency Over Time | Hydrolytic or oxidative degradation of the compound. | 1. Verify the pH of your stock and working solutions. Adjust to neutral if your experimental design allows.2. Store stock solutions at -20°C or below in small aliquots to minimize freeze-thaw cycles.3. Prepare fresh working solutions daily.4. Ensure solutions are protected from light and stored under an inert atmosphere. |
| Appearance of a New Peak Eluting Before this compound in RP-HPLC | Formation of a more polar degradation product, likely Thiophene-2-acetic acid from hydrolysis. | 1. Confirm the identity of the new peak by co-injection with a Thiophene-2-acetic acid standard.2. Review your experimental procedure for any steps involving acidic or basic conditions that could be causing hydrolysis.3. If acidic or basic conditions are necessary, minimize the exposure time and temperature. |
| Appearance of a New Peak Eluting After this compound in RP-HPLC | Formation of a less polar degradation product, possibly an oxidative dimer or other derivative. | 1. Analyze the new peak by LC-MS to determine its mass and propose a structure.2. Ensure that all solvents are properly degassed and that experiments are conducted under an inert atmosphere to prevent oxidation. |
| Discoloration of Solid Compound or Solutions (Yellowing) | Potential oxidative degradation or polymerization. | 1. For the solid, ensure it is stored under an inert atmosphere and protected from light.2. For solutions, prepare them fresh and use degassed solvents. Protect from light during the experiment. |
Quantitative Data on Stability
The following tables summarize illustrative quantitative data on the degradation of this compound under forced degradation conditions. This data is based on the expected behavior of similar compounds and is intended for guidance in experimental design.
Table 1: Illustrative Hydrolytic Degradation of this compound
| Condition | Time (hours) | Temperature (°C) | Illustrative % Degradation | Primary Degradation Product |
| 0.1 M HCl | 24 | 60 | ~15% | Thiophene-2-acetic acid |
| 0.1 M HCl | 72 | 60 | ~40% | Thiophene-2-acetic acid |
| pH 7 Buffer | 72 | 60 | < 1% | - |
| 0.1 M NaOH | 24 | 60 | ~25% | Thiophene-2-acetic acid |
| 0.1 M NaOH | 72 | 60 | ~60% | Thiophene-2-acetic acid |
Table 2: Illustrative Oxidative Degradation of this compound
| Condition | Time (hours) | Temperature (°C) | Illustrative % Degradation | Primary Degradation Products |
| 3% H₂O₂ | 24 | 25 (Room Temp) | ~10% | This compound S-oxide |
| 3% H₂O₂ | 72 | 25 (Room Temp) | ~25% | This compound S-oxide, this compound sulfone |
| 10% H₂O₂ | 24 | 25 (Room Temp) | ~30% | This compound S-oxide, this compound sulfone |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
Objective: To evaluate the stability of this compound in acidic and basic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH 7.0 Phosphate Buffer
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Acidic Degradation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M HCl.
-
Keep the flask in a water bath maintained at 60°C.
-
After 24 hours, remove the flask, cool to room temperature, and neutralize the solution with 0.1 M NaOH.
-
Dilute to the mark with methanol:water (50:50 v/v).
-
-
Basic Degradation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M NaOH.
-
Keep the flask in a water bath maintained at 60°C.
-
After 24 hours, remove the flask, cool to room temperature, and neutralize the solution with 0.1 M HCl.
-
Dilute to the mark with methanol:water (50:50 v/v).
-
-
Neutral Condition (Control):
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of pH 7.0 phosphate buffer.
-
Keep the flask under the same conditions as the stressed samples.
-
After 24 hours, cool to room temperature and dilute to the mark with methanol:water (50:50 v/v).
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
Protocol 2: Forced Oxidative Degradation Study
Objective: To assess the susceptibility of this compound to oxidation.
Materials:
-
This compound
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Oxidative Degradation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 3% H₂O₂.
-
Keep the flask at room temperature, protected from light.
-
After 24 hours, dilute to the mark with methanol:water (50:50 v/v).
-
-
Control Sample:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of water.
-
Keep the flask under the same conditions as the stressed sample.
-
After 24 hours, dilute to the mark with methanol:water (50:50 v/v).
-
-
Analysis: Analyze both the stressed and control samples by a validated stability-indicating HPLC method.
Visualizations
Validation & Comparative
A Comparative Guide to the Spectroscopic Properties of Thiophene-2-acetamide and Its Heterocyclic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for Thiophene-2-acetamide and its analogous compounds, Furan-2-acetamide and Pyrrole-2-acetamide. Understanding the characteristic spectral signatures of these fundamental heterocyclic building blocks is crucial for their unambiguous identification, purity assessment, and the structural elucidation of more complex derivatives in drug discovery and development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (NMR, IR, and MS) for this compound, Furan-2-acetamide, and Pyrrole-2-acetamide. This side-by-side comparison highlights the influence of the different heteroatoms (Sulfur, Oxygen, and Nitrogen) on the spectral properties of these otherwise structurally similar molecules.
¹H NMR Spectral Data
Solvent: DMSO-d₆
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~7.4-7.2 (m) | Multiplet | Thiophene ring protons |
| ~3.8 (s) | Singlet | -CH₂- | |
| ~7.0 & ~7.5 (br s) | Broad Singlet | -NH₂ | |
| Furan-2-acetamide | ~7.6 (m) | Multiplet | H5 |
| ~6.4 (m) | Multiplet | H3, H4 | |
| ~3.6 (s) | Singlet | -CH₂- | |
| ~7.0 & ~7.4 (br s) | Broad Singlet | -NH₂ | |
| Pyrrole-2-acetamide | ~6.7 (m) | Multiplet | H5 |
| ~6.0 (m) | Multiplet | H3, H4 | |
| ~3.5 (s) | Singlet | -CH₂- | |
| ~6.9 & ~7.3 (br s) | Broad Singlet | -NH₂ | |
| ~10.7 (br s) | Broad Singlet | N-H (ring) |
Note: The chemical shifts for the amide protons (-NH₂) are often broad and can vary with concentration and temperature.
¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~170 | C=O |
| ~138 | C2 (Thiophene) | |
| ~127-124 | C3, C4, C5 (Thiophene) | |
| ~35 | -CH₂- | |
| Furan-2-acetamide | ~172 | C=O |
| ~148 | C2 (Furan) | |
| ~143 | C5 (Furan) | |
| ~111 | C4 (Furan) | |
| ~108 | C3 (Furan) | |
| ~35 | -CH₂- | |
| Pyrrole-2-acetamide | ~171 | C=O |
| ~127 | C2 (Pyrrole) | |
| ~117 | C5 (Pyrrole) | |
| ~108 | C4 (Pyrrole) | |
| ~105 | C3 (Pyrrole) | |
| ~34 | -CH₂- |
FT-IR Spectral Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3350, ~3170 | N-H stretch |
| ~1650 | C=O stretch (Amide I) | |
| ~1620 | N-H bend (Amide II) | |
| ~1410 | C-N stretch | |
| ~700 | C-S stretch | |
| Furan-2-acetamide | ~3360, ~3180 | N-H stretch |
| ~1660 | C=O stretch (Amide I) | |
| ~1600 | N-H bend (Amide II) | |
| ~1420 | C-N stretch | |
| ~1010 | C-O-C stretch | |
| Pyrrole-2-acetamide | ~3400 (ring N-H) | N-H stretch (ring) |
| ~3300, ~3150 | N-H stretch (amide) | |
| ~1640 | C=O stretch (Amide I) | |
| ~1550 | N-H bend (Amide II) | |
| ~1400 | C-N stretch |
Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragmentation Peaks [m/z] |
| This compound | 141 | 97 ([M-CONH₂]⁺), 84 |
| Furan-2-acetamide | 125 | 81 ([M-CONH₂]⁺), 53 |
| Pyrrole-2-acetamide | 124 | 80 ([M-CONH₂]⁺), 53 |
Experimental Protocols
The following are general methodologies for the acquisition of spectroscopic data for the characterization of small organic molecules like this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the raw data using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 30-45° pulse width, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei.
-
A larger number of scans is typically required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
-
Processing is similar to that of the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : Use a Fourier-transform infrared spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation : Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition :
-
Full Scan Mode : Acquire a mass spectrum over a relevant mass-to-charge (m/z) range to identify the molecular ion peak.
-
Fragmentation Analysis : For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound using spectroscopic methods.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Thiophene-2-acetamide: A Comparative Guide for its Application as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, the quality and reliability of a reference standard are paramount to achieving accurate and reproducible results. Thiophene-2-acetamide, a sulfur-containing heterocyclic compound, serves as a critical reference material in the pharmaceutical and chemical industries. This guide provides an objective comparison of this compound with other common acetamide-based reference standards, supported by detailed experimental protocols and performance characteristics to aid in the selection of the most appropriate standard for your analytical needs.
Physicochemical Properties and Comparison
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper application. The following table summarizes the key properties of this compound and compares it with two common alternatives: Acetamide and Benzamide.
| Property | This compound | Acetamide | Benzamide |
| Chemical Formula | C₆H₇NOS | C₂H₅NO | C₇H₇NO |
| Molecular Weight | 141.19 g/mol [1] | 59.07 g/mol [2] | 121.14 g/mol [3][4] |
| Melting Point | 145-147 °C[1] | 78-81 °C[2][5] | 125-130 °C[6][7] |
| Boiling Point | 327.0 °C (Predicted)[1] | 221-222 °C[2][5] | 288-290 °C[4][8] |
| Appearance | White to Off-White Solid/Crystals[1] | White to Light yellow powder to crystal[5] | Off-white solid/crystals or powder[4][6][7] |
| Purity (Typical) | ≥98% | ≥99.0% (GC)[2] | >99% |
| Solubility | Slightly soluble in Chloroform and Methanol[1] | Soluble in chloroform[5] | Slightly soluble in water; Soluble in many organic solvents[4][7] |
| Storage Conditions | Keep in dark place, Sealed in dry, Room Temperature[1] | Store at ambient temperature[5] | Store below +30°C[6][7] |
Performance Comparison in Analytical Methods
The selection of a reference standard is intrinsically linked to the analytical technique being employed. While direct comparative studies are limited, the following table outlines the expected performance of this compound in common chromatographic methods based on its chemical properties.
| Parameter | This compound | Acetamide | Benzamide |
| Suitability for HPLC-UV | Good - Thiophene ring provides strong UV chromophore | Poor - Lacks a strong UV chromophore | Good - Benzene ring provides a strong UV chromophore |
| Suitability for GC-FID | Good - Thermally stable and volatile enough for GC | Good - Volatile and suitable for GC | Good - Thermally stable and suitable for GC |
| Suitability for LC-MS | Excellent - Readily ionizable for mass spectrometric detection | Good - Can be analyzed by LC-MS | Excellent - Good ionization efficiency |
| Expected Purity by Synthesis | Moderate to High | High | High |
| Potential for Impurities | Starting materials and by-products from thiophene synthesis | Generally low due to simple structure | Starting materials and by-products from benzoic acid |
| Hygroscopicity | Low | High | Low |
| Stability | Generally stable under recommended storage conditions | Less stable, susceptible to hydrolysis | Stable |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the successful implementation of a reference standard. Below are representative protocols for the use of this compound in HPLC-UV and GC-MS analysis, as well as a protocol for conducting forced degradation studies to establish a stability-indicating method.
Protocol 1: Quantification of a Thiophene Derivative by HPLC-UV using this compound as an External Standard
Objective: To quantify a thiophene-containing analyte in a sample using this compound as an external reference standard.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized for the specific analyte.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or the λmax of the analyte and standard).
-
Column Temperature: 30°C.
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Calibration Standards Preparation: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Prepare a solution of the test sample in the mobile phase to a concentration expected to be within the calibration range.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area of this compound versus its concentration. Determine the concentration of the analyte in the sample solution by interpolating its peak area on the calibration curve.
Protocol 2: Purity Determination by GC-MS using this compound
Objective: To determine the purity of a this compound sample and identify any potential impurities.
Instrumentation and Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector (MS) Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
MS Scan Range: 40-400 m/z.
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Analysis: Inject the prepared sample solution into the GC-MS system.
-
Data Analysis:
-
Purity Assessment: Calculate the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
-
Impurity Identification: Tentatively identify any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Protocol 3: Forced Degradation Study for Developing a Stability-Indicating Method
Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid reference standard at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 48 hours.
-
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV method (as described in Protocol 1, with gradient elution to separate degradation products).
-
Evaluate the results:
-
Assess the percentage of degradation of this compound under each condition.
-
Ensure that the analytical method can resolve the main peak of this compound from all degradation product peaks.
-
Visualizing Analytical Workflows
To better illustrate the processes involved in utilizing a reference standard, the following diagrams depict the logical workflows.
References
- 1. This compound CAS#: 4461-29-4 [m.chemicalbook.com]
- 2. Acetamide analytical standard 60-35-5 [sigmaaldrich.com]
- 3. Benzamide (CAS 55-21-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Benzamide - Wikipedia [en.wikipedia.org]
- 5. britiscientific.com [britiscientific.com]
- 6. Benzamide CAS#: 55-21-0 [m.chemicalbook.com]
- 7. Benzamide | 55-21-0 [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
A Comparative Analysis of the Reactivity of Thiophene-2-acetamide and Other Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of Thiophene-2-acetamide against other common amides, namely Benzamide and Acetamide. The information presented herein is intended to guide researchers in designing synthetic routes and understanding the chemical behavior of these important compounds.
Introduction to Amide Reactivity
Amides are generally considered to be relatively stable functional groups due to the resonance delocalization of the nitrogen lone pair with the carbonyl group.[1] This resonance stabilization reduces the electrophilicity of the carbonyl carbon, making amides less reactive towards nucleophiles than other carboxylic acid derivatives.[1] The reactivity of a specific amide is influenced by the electronic and steric properties of the substituents on both the acyl and the nitrogen atoms.
Comparative Reactivity Analysis
This section compares the expected reactivity of this compound, Benzamide, and Acetamide in three key reactions: hydrolysis, reduction, and enolate formation at the alpha-carbon.
Hydrolysis
Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be performed under acidic or basic conditions, typically requiring heat.[2][3] The rate of hydrolysis is influenced by the stability of the tetrahedral intermediate formed during the reaction.
Expected Relative Reactivity:
The thiophene ring in this compound is an electron-rich aromatic system. This electron-donating nature is expected to slightly decrease the electrophilicity of the carbonyl carbon compared to benzamide, where the phenyl ring is less electron-donating. Acetamide, with its electron-donating methyl group, is expected to be the least reactive of the three. However, the polarizability of the sulfur atom in the thiophene ring could also play a role in stabilizing the transition state.
| Amide | Structure | Expected Relative Rate of Hydrolysis | Rationale |
| This compound | Moderate | The electron-rich thiophene ring may slightly decrease carbonyl electrophilicity. | |
| Benzamide | Moderate to High | The phenyl group is less electron-donating than thiophene, leading to a more electrophilic carbonyl.[4] | |
| Acetamide | Low | The electron-donating methyl group reduces the electrophilicity of the carbonyl carbon. |
Reduction
Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5] The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.
Expected Relative Reactivity:
The factors influencing the rate of reduction are similar to those for hydrolysis. A more electrophilic carbonyl carbon will react faster with the hydride reagent.
| Amide | Expected Relative Rate of Reduction with LiAlH₄ | Rationale |
| This compound | Moderate | The electron-rich nature of the thiophene ring may slightly decrease the rate of hydride attack. |
| Benzamide | Moderate to High | The phenyl group makes the carbonyl carbon more susceptible to nucleophilic attack compared to acetamide. |
| Acetamide | Low | The electron-donating methyl group reduces the electrophilicity of the carbonyl carbon, slowing the reaction. |
Enolate Formation
The acidity of the α-protons (protons on the carbon adjacent to the carbonyl group) of amides allows for the formation of enolates in the presence of a strong base. The pKa of the α-protons of a typical amide is around 30.[6]
Expected Relative Acidity of α-Protons:
The stability of the resulting enolate carbanion determines the acidity of the α-protons. Electron-withdrawing groups stabilize the carbanion, increasing the acidity. The thiophene ring, being aromatic, can stabilize the negative charge through resonance. The phenyl ring in a hypothetical phenylacetamide would also offer resonance stabilization. An alkyl group, being electron-donating, would destabilize the carbanion.
| Amide | Structure of Conjugate Base (Enolate) | Expected Relative pKa of α-Protons | Rationale |
| This compound | ![]() | Lower (more acidic) | The aromatic thiophene ring can delocalize the negative charge of the enolate through resonance. |
| Benzamide | N/A (no α-protons) | N/A | |
| Acetamide | ![]() | Higher (less acidic) | The electron-donating methyl group destabilizes the negative charge of the enolate.[7] |
Experimental Protocols
The following are generalized protocols for comparing the reactivity of the amides. Note: These are starting points and may require optimization for specific laboratory conditions and analytical methods.
Protocol 1: Comparative Hydrolysis of Amides
Objective: To compare the rates of acid-catalyzed hydrolysis of this compound, Benzamide, and Acetamide.
Materials:
-
This compound
-
Benzamide
-
Acetamide
-
1 M Hydrochloric acid (HCl)
-
Standardized 0.1 M Sodium hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Round-bottom flasks, condensers, heating mantles, burettes, pipettes
-
Analytical balance
Procedure:
-
Prepare equimolar solutions (e.g., 0.1 M) of each amide in a suitable solvent (e.g., 1:1 ethanol/water).
-
In separate round-bottom flasks, add a known volume of each amide solution and an equal volume of 1 M HCl.
-
Heat the reaction mixtures to a constant temperature (e.g., 80°C) under reflux.
-
At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture and quench the reaction by cooling it in an ice bath.
-
Titrate the unreacted HCl in the aliquot with the standardized NaOH solution using phenolphthalein as an indicator.
-
The amount of carboxylic acid produced is proportional to the amount of HCl consumed.
-
Plot the concentration of the carboxylic acid formed against time for each amide to determine the initial reaction rates.
Protocol 2: Comparative Reduction of Amides
Objective: To compare the rates of reduction of this compound, Benzamide, and Acetamide with LiAlH₄.
Materials:
-
This compound
-
Benzamide
-
Acetamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Gas chromatograph-mass spectrometer (GC-MS) for product identification and quantification
Procedure:
-
In separate, dry, three-necked flasks under an inert atmosphere (e.g., nitrogen or argon), prepare equimolar solutions of each amide in anhydrous THF.
-
Cool the solutions to 0°C using an ice bath.
-
In a separate flask, prepare a standardized solution of LiAlH₄ in anhydrous THF.
-
Add a stoichiometric amount of the LiAlH₄ solution to each amide solution simultaneously.
-
Monitor the progress of each reaction by taking aliquots at regular time intervals and quenching them with a few drops of ethyl acetate followed by water.
-
Analyze the quenched aliquots by TLC to observe the disappearance of the starting material and the appearance of the product amine.
-
For a more quantitative analysis, analyze the aliquots by GC-MS to determine the ratio of amide to amine at each time point.
-
Plot the percentage conversion of the amide to the amine against time for each reaction.
Protocol 3: Comparative Enolate Formation and Trapping
Objective: To compare the ease of enolate formation from this compound and Acetamide.
Materials:
-
This compound
-
Acetamide
-
Strong, non-nucleophilic base such as Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
An electrophilic trapping agent, such as benzyl bromide
-
Dry ice/acetone bath
-
Thin-layer chromatography (TLC)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Prepare a solution of LDA in anhydrous THF.
-
In separate, dry flasks under an inert atmosphere, prepare equimolar solutions of this compound and Acetamide in anhydrous THF.
-
Cool the amide solutions to -78°C using a dry ice/acetone bath.
-
Slowly add one equivalent of the LDA solution to each amide solution.
-
After stirring for a set amount of time (e.g., 30 minutes), add an excess of benzyl bromide to each reaction mixture to trap the formed enolate.
-
Allow the reactions to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the organic products and analyze the product mixture by TLC and NMR to determine the extent of α-alkylation. The yield of the alkylated product will be indicative of the extent of enolate formation.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the comparative reactivity studies described above.
Caption: General workflow for comparing amide reactivity.
Conclusion
This guide provides a theoretical framework and practical starting points for comparing the reactivity of this compound with Benzamide and Acetamide. Based on electronic effects, it is anticipated that the reactivity of this compound will be intermediate between that of Benzamide and Acetamide in hydrolysis and reduction reactions. For enolate formation, the α-protons of this compound are expected to be more acidic than those of Acetamide due to resonance stabilization by the thiophene ring. It is crucial to note that these are predictions, and direct experimental evidence is necessary for a definitive comparison. The provided protocols offer a basis for conducting such comparative studies.
References
- 1. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation of Thiophene-2-acetamide in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activities of various Thiophene-2-acetamide derivatives compared to standard reference compounds. These derivatives showcase the versatility of the this compound scaffold in eliciting potent anticancer, antimicrobial, and enzyme inhibitory effects.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| TCD-1 | Thiophene Carboxamide | Hep3B (Liver) | 5.46 | Doxorubicin | Not specified in the study |
| TCD-2 | Thiophene Carboxamide | Hep3B (Liver) | 12.58 | Doxorubicin | Not specified in the study |
| TPD-1 | Thienopyrimidine | HepG2 (Liver) | 3.105 | Doxorubicin | Not specified in the study |
| TPD-2 | Thienopyrimidine | PC-3 (Prostate) | 2.15 | Doxorubicin | Not specified in the study |
| NTCA-1 | N-(Thienyl)-2-chloroacetamide | HepG2 (Liver) | 54 | Sorafenib | 3.9 |
| NTCA-2 | N-(Thienyl)-2-chloroacetamide | MCF-7 (Breast) | 50 | Sorafenib | Not specified in the study |
TCD: Thiophene Carboxamide Derivative, TPD: Thienopyrimidine Derivative, NTCA: N-(Thienyl)-2-chloroacetamide Derivative.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| NCTA-1 | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Candida glabrata | >64 | Not Specified | Not Specified |
| NCTA-1 | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Candida krusei | >64 | Not Specified | Not Specified |
| TCT-1 | 2-thiophene carboxylic acid thioureide | Staphylococcus aureus | 32 | Not Specified | Not Specified |
| TCT-2 | 2-thiophene carboxylic acid thioureide | Gram-negative clinical strains | 31.25 - 250 | Not Specified | Not Specified |
NCTA: N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, TCT: 2-thiophene carboxylic acid thioureide.
Table 3: Enzyme Inhibitory Activity of Thiophene Derivatives
| Compound ID | Derivative Class | Target Enzyme | IC50 | Reference Compound | IC50 |
| TS-1 | Thiophene-2-sulfonamide | Lactoperoxidase | 3.4 nM | Not Specified | Not Specified |
| T3C-1 | Thiophene-3-carboxamide | VEGFR-2 | 191.1 nM | PAN-90806 | Not Specified |
TS: Thiophene-2-sulfonamide, T3C: Thiophene-3-carboxamide.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a reference drug (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a series of two-fold dilutions of the test compounds and a reference antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and a general workflow for their biological validation.
Caption: A generalized workflow for the synthesis and biological validation of this compound derivatives.
Caption: The EGFR signaling pathway, a potential target for anticancer thiophene derivatives.
Caption: The PARP signaling pathway and the principle of synthetic lethality targeted by PARP inhibitors.
A Comparative Guide to the Structural Confirmation of Novel Thiophene-2-acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural confirmation of two novel Thiophene-2-acetamide derivatives, highlighting the key experimental data that validates their molecular structures. The information is based on recently published findings and is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery.
Comparative Structural Data
The following table summarizes the key structural and analytical data for two recently synthesized this compound derivatives: Compound A: N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide and Compound B: N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide .
| Parameter | Compound A: N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Compound B: N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide |
| Molecular Formula | C₁₁H₈N₂OS₂ | C₁₂H₁₀BrNOS |
| Yield | 58%[1] | - (Not explicitly stated in the reference) |
| Melting Point (°C) | 163–166[1] | - (Not explicitly stated in the reference) |
| ¹H NMR (Key Signals) | 9.32 ppm (s, 1H, NH), 4.10 ppm (s, 2H, CH₂)[2] | - (Full data not provided in the reference) |
| ¹³C NMR (Key Signals) | 167.16 ppm (C=O), 114.45 ppm (C≡N), 36.82 ppm (CH₂)[2] | - (Full data not provided in the reference) |
| Crystal System | Monoclinic[1] | Monoclinic |
| Space Group | P2₁/c[1] | P2₁/c |
| Key Torsion Angle 1 | S1–C1–C5–C6: 88.4 (4)° | S1–C1–C5–C6: 88.4 (4)°[3] |
| Key Torsion Angle 2 | - | C6–N1–C7–C8: 35.0 (5)°[3] |
| Dihedral Angle | 74.27(10)° (between thiophene & thiophene-3-carbonitrile rings)[1] | 70.0 (4)° (between thiophene & benzene rings)[3] |
Visualizing Structural Relationships and Workflow
The following diagrams illustrate the core chemical structure and the experimental process for structural confirmation.
Caption: Core structure and substitutions for Compounds A and B.
Caption: General workflow for synthesis and structural analysis.
Experimental Protocols
The methodologies outlined below are based on the procedures described in the cited literature for the synthesis and characterization of the respective compounds.
Synthesis Protocols
Compound A: N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide [1][2]
The synthesis is a two-step process:
-
Activation of Carboxylic Acid: 2-(Thiophen-2-yl)acetic acid is first activated by converting it into its more reactive acid chloride derivative, 2-(thiophen-2-yl)acetyl chloride, using thionyl chloride.
-
N-Acylation: 2-Aminothiophene-3-carbonitrile (10 mmol) is dissolved in tetrahydrofuran (THF) (12 mL), followed by the addition of triethylamine (0.95 mL, 10 mmol). To this mixture, a solution of 2-(thiophen-2-yl)acetyl chloride (1.19 g, 11 mmol) in THF (10 mL) is added slowly. The reaction is stirred for 15 hours at room temperature.
-
Purification: The resulting mixture is filtered to remove the salt residue. The solid product is then washed multiple times with water, filtered, dried, and finally crystallized from acetonitrile to yield the pure compound.
Compound B: N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide [3]
-
N-Acylation: A solution of 4-bromoaniline (2 mmol) and 2-thienylacetyl chloride (2 mmol) in tetrahydrofuran (20 ml) is prepared.
-
Reaction: The solution is stirred for 2 hours at room temperature.
-
Purification: Water (30 ml) is added to the reaction mixture, which is then extracted with ethyl acetate (2 x 20 ml). The organic layers are combined and the solvent is evaporated to yield the product.
Structural Confirmation Protocols
The following techniques are crucial for the unambiguous structural determination of the synthesized compounds.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the carbon-hydrogen framework of the molecule. ¹H NMR identifies the chemical environment of protons, while ¹³C NMR identifies the chemical environment of carbon atoms.
-
General Procedure: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is recorded on an NMR spectrometer. For Compound A, signals were observed and assigned to the amide proton (9.32 ppm), methylene protons (4.10 ppm), and the distinct protons of the two thiophene rings[2]. The ¹³C NMR spectrum showed 11 distinct resonances, corresponding to the 11 carbon atoms in the proposed structure, including the carbonyl carbon at 167.16 ppm and the nitrile carbon at 114.45 ppm[2].
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To identify the presence of key functional groups based on their characteristic absorption of infrared radiation.
-
General Procedure: A small sample of the dry, solid compound is analyzed. The resulting spectrum shows absorption bands corresponding to specific bond vibrations, confirming the presence of groups like N-H (amide), C=O (amide carbonyl), and C≡N (nitrile).
-
-
Single-Crystal X-ray Diffraction:
-
Purpose: To determine the precise three-dimensional arrangement of atoms in the crystalline state, providing definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions.
-
General Procedure: A high-quality single crystal of the compound is grown (e.g., by slow evaporation from a suitable solvent like acetonitrile). This crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure. This analysis confirmed the molecular connectivity and provided key geometric parameters for both Compound A and Compound B, such as the non-planar nature of the molecules and the specific dihedral angles between the ring systems[1][3].
-
-
Elemental Analysis:
-
Purpose: To determine the percentage composition of elements (C, H, N, S) in the compound.
-
General Procedure: A sample of the purified compound is combusted, and the resulting gases are analyzed to determine the elemental composition. The experimental percentages are then compared to the theoretical values calculated from the proposed molecular formula. For Compound A, the found values (C, 53.19%; H, 3.20%; N, 11.06%) were in close agreement with the calculated values (C, 53.17%; H, 3.22%; N, 11.28%), further validating the molecular formula C₁₁H₈N₂OS₂[1].
-
References
A Comparative Analysis of Thiophene-2-acetamide and Its Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount for optimizing therapeutic efficacy and pharmacokinetic profiles. Bioisosterism, the exchange of a functional group with another that retains similar physicochemical properties, is a cornerstone of this process. This guide provides a comprehensive comparative analysis of Thiophene-2-acetamide and its key bioisosteres: Furan-2-acetamide, Pyrrole-2-acetamide, and Phenylacetamide. By examining their reported biological activities, supported by experimental data, this document aims to inform the rational design of novel therapeutic agents.
While direct comparative studies of the parent compounds are limited, this analysis collates and contrasts the performance of their derivatives in key therapeutic areas, primarily focusing on anticancer and antimicrobial activities. This approach provides valuable insights into the influence of each heterocyclic and aromatic ring on biological outcomes.
Data Presentation: A Quantitative Comparison of Bioisostere Derivatives
The following tables summarize the biological activities of derivatives of this compound and its bioisosteres. The data, presented as half-maximal inhibitory concentration (IC50) for anticancer activity and minimum inhibitory concentration (MIC) for antimicrobial activity, is compiled from various studies. It is important to note that direct comparisons should be made with caution due to variations in the specific derivatives and experimental conditions across different studies.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Bioisosteric Acetamide Derivatives
| Cancer Cell Line | This compound Derivatives | Furan-2-acetamide Derivatives | Pyrrole-2-acetamide Derivatives | Phenylacetamide Derivatives | Reference Compound (IC50 in µM) |
| MCF-7 (Breast) | 5.25 - 12.58[1] | 2.96 - 4.06[2] | - | 0.7 - 9[3] | Doxorubicin (2.63)[3] |
| HepG2 (Liver) | 3.02 - 3.77[4] | 33.29% cell viability at 20 µg/mL[5] | - | - | Doxorubicin (Not specified) |
| PC-3 (Prostate) | 2.15 - 3.12[4] | - | - | 52 - 80[6] | Imatinib (40)[6] |
| A549 (Lung) | >100[7] | - | 16 - 311 | - | Adriamycin (<10)[7] |
| MDA-MB-468 (Breast) | - | - | - | 0.6 - 87[3] | Doxorubicin (0.38)[3] |
Note: A lower IC50 value indicates greater potency. The data represents a range of activities from different derivatives reported in the literature. Direct comparison between classes should be interpreted with caution.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Bioisosteric Acetamide Derivatives
| Bacterial Strain | This compound Derivatives | Furan-2-acetamide Derivatives | Pyrrole-2-acetamide Derivatives | Phenylacetamide Derivatives | Reference Compound (MIC in µg/mL) |
| Escherichia coli | - | 64 - 300[5][8] | - | 0.64 - >100 | Ciprofloxacin (2)[9] |
| Staphylococcus aureus | - | 240 - 280[5] | 0.125 - 12.5[9] | >100 | Ciprofloxacin (2)[9] |
| Pseudomonas aeruginosa | - | 50[10] | - | >100 | Ciprofloxacin (Not specified) |
| Aspergillus niger | - | 100 - 256[11] | - | 32 - 256[11] | Amphotericin B (Not specified) |
Note: A lower MIC value indicates greater antimicrobial activity. The data represents a range of activities from different derivatives reported in the literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key biological assays cited in this guide.
Anticancer Activity: MTT Assay for Cytotoxicity
This protocol outlines a standard procedure for determining the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and its bioisosteres) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[12]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the biological activities of this compound and its bioisosteres.
Discussion and Conclusion
The compiled data suggests that derivatives of this compound and its bioisosteres are a rich source of biologically active compounds.
-
Anticancer Activity: Phenylacetamide derivatives have shown significant cytotoxicity against a broad range of cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[3] Furan-2-acetamide derivatives also demonstrate potent anticancer effects, particularly against breast cancer cells.[2] this compound derivatives have shown promising activity against liver and prostate cancer cell lines.[4] A direct comparison of potency is challenging, but it is evident that the choice of the aromatic or heterocyclic ring profoundly influences the anticancer spectrum and efficacy.
-
Antimicrobial Activity: Pyrrole-2-acetamide derivatives have emerged as potent antibacterial agents, particularly against Staphylococcus aureus.[9] Furan and Phenylacetamide derivatives have also demonstrated notable activity against both bacteria and fungi.[5][8][11] The available data for this compound derivatives in this context is less extensive, highlighting an area for future investigation.
Future Directions:
This comparative analysis underscores the potential of this compound and its bioisosteres as scaffolds for the development of novel therapeutics. Future research should focus on:
-
Direct Comparative Studies: Synthesizing and testing the parent compounds (this compound, Furan-2-acetamide, Pyrrole-2-acetamide, and Phenylacetamide) and their simple derivatives in parallel under standardized assay conditions to enable a direct and objective comparison of their biological activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds to understand the basis of their biological activities and to guide further optimization.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the acetamide and the heterocyclic/aromatic ring to develop comprehensive SAR models that can predict the biological activity and guide the design of more potent and selective analogs.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Thiophene-2-acetamide Quantification
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Thiophene-2-acetamide is crucial for ensuring product quality, stability, and therapeutic efficacy. The cross-validation of analytical methods is a critical process to demonstrate that different analytical techniques are suitable for their intended purpose and yield comparable results. This guide provides an objective comparison of common analytical methods for the quantification of this compound, supported by experimental data and detailed methodologies.
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application, from routine quality control to in-depth research. This document compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the analysis of this compound and its derivatives.
Comparative Performance of Analytical Techniques
The following table summarizes the key performance parameters of different analytical techniques. The data presented is a synthesis from studies on thiophene derivatives and provides a reliable framework for method selection.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (Concentration Range) | 5–15 µg/ml[1] | - | 2-12 μg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[1][3] | - | > 0.999[2][3] |
| Limit of Detection (LOD) | 0.07 - 0.323 µg/ml[1][3] | - | 0.12 - 0.18 μg/ml[2][3] |
| Limit of Quantification (LOQ) | 0.10 - 0.978 µg/ml[1][3] | - | 0.41 - 0.56 μg/ml[2][3] |
| Accuracy (% Recovery) | 99.42% - 100.57%[3][4] | Good | 96.35% - 98.37%[2] |
| Precision (% RSD) | < 2.0%[1][3] | Good Repeatability | < 2.0%[2] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of thiophene derivatives and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. A Reverse-Phase HPLC (RP-HPLC) method is suitable for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 250 x 4.6 mm, 5 µm), and an autosampler.[1]
-
Mobile Phase: A mixture of a buffer solution (e.g., sodium acetate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 40:60, v/v).[1]
-
Flow Rate: Typically 1.0 ml/min.[1]
-
Detection: UV detection at a wavelength of 280 nm.[1]
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in the mobile phase to obtain a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range (e.g., 5–15 µg/ml).[1]
-
Filter the sample solutions through a 0.45 µm syringe filter before injection.
-
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and selectivity.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an appropriate capillary column (e.g., DB-624 or CP-SIL 5CB).[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Pulsed splitless injection can provide high signal response and good repeatability.[6]
-
Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature. For example, starting at 60°C (hold for 2 min) and increasing at a rate of 10°C/min to 320°C (hold for 5 min).[7]
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
An internal standard can be added for improved quantitative accuracy.
-
The concentration should be adjusted to fall within the linear range of the instrument.
-
-
Quantification: A calibration curve is constructed by analyzing a series of standards of known concentrations. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb ultraviolet or visible light.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A solvent that dissolves the sample and does not absorb in the region of analysis. A mixture of methanol and water (e.g., 80:20 v/v) can be suitable.[2]
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound over a range of wavelengths (e.g., 200-400 nm) to find the wavelength of highest absorbance. For some thiophene derivatives, this is around 265 nm.[2]
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of standard solutions by diluting the stock solution to different concentrations (e.g., 2-12 µg/mL).[2]
-
-
Quantification: A calibration curve is generated by measuring the absorbance of the standard solutions at the λmax and plotting absorbance versus concentration. The concentration of the unknown sample is then determined from its absorbance using the calibration curve.
Methodology Diagrams
The following diagrams illustrate the logical workflow for the cross-validation of these analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Caption: General experimental workflow for quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. media.neliti.com [media.neliti.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Evaluating Thiophene-2-acetamide Against Other Lactamase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, presents a significant challenge in the treatment of infectious diseases. The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a critical strategy to overcome this resistance. This guide provides a comparative overview of Thiophene-2-acetamide, a potential lactamase inhibitor, and other established β-lactamase inhibitors.
Established Lactamase Inhibitors: A Quantitative Comparison
To provide a baseline for the evaluation of new inhibitors, the following table summarizes the reported IC50 values for several clinically significant lactamase inhibitors against various classes of β-lactamase enzymes. These values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% and are a key measure of inhibitory potency.
| Inhibitor | Target Enzyme Class | Specific Enzyme | IC50 (µM) |
| Clavulanic Acid | Class A | TEM-1 | Data not consistently reported as IC50, often as Ki or other kinetic parameters |
| Class A | SHV-1 | Data not consistently reported as IC50 | |
| Sulbactam | Class A | TEM-1 | Varies significantly depending on the study; some reports indicate values in the low micromolar range. |
| Tazobactam | Class A | TEM-1 | ~0.08 - 0.1 µM |
| Class A | CTX-M-15 | ~0.017 µM | |
| Avibactam | Class A | KPC-2 | Data not consistently reported as IC50, often as Ki or k2/K |
| Class A | CTX-M-15 | Data not consistently reported as IC50 | |
| Class C | AmpC | Data not consistently reported as IC50 | |
| Relebactam | Class A | KPC-2 | Data not consistently reported as IC50 |
| Class C | AmpC | Data not consistently reported as IC50 | |
| Vaborbactam | Class A | KPC-2 | Data not consistently reported as IC50, often as Ki |
| Class A | CTX-M-15 | Data not consistently reported as IC50 | |
| Class C | AmpC | Data not consistently reported as IC50 |
Note: IC50 values can vary between studies due to different experimental conditions. For many modern inhibitors like avibactam, relebactam, and vaborbactam, inhibitory activity is often reported using other kinetic parameters such as the inhibition constant (Ki) or the second-order rate constant (k2/K), which may provide a more detailed understanding of the inhibition mechanism.
Experimental Protocol: β-Lactamase Inhibition Assay
To evaluate the inhibitory activity of this compound or other novel compounds, a standardized enzymatic assay is crucial. The following protocol describes a common method using the chromogenic substrate nitrocefin.
Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the activity of a specific β-lactamase enzyme (IC50).
Materials:
-
Purified β-lactamase enzyme (e.g., TEM-1, KPC-2)
-
Test inhibitor (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Nitrocefin (chromogenic substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 486 nm
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the β-lactamase enzyme in assay buffer to a known concentration.
-
Prepare a series of dilutions of the test inhibitor (this compound) in assay buffer. It is recommended to perform a broad range of concentrations initially to determine the approximate inhibitory range, followed by a narrower range of serial dilutions to accurately determine the IC50.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the β-lactamase enzyme solution to each well.
-
Add an equal volume of each inhibitor dilution to the respective wells. Include control wells with buffer only (no inhibitor) and wells with a known inhibitor as a positive control.
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 10-15 minutes) to allow for binding.
-
-
Initiation of Reaction and Measurement:
-
To initiate the enzymatic reaction, add a fixed volume of the nitrocefin substrate solution to each well.
-
Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin by β-lactamase results in a color change that can be quantified spectrophotometrically.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of enzyme inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve) and identifying the concentration at which 50% inhibition is achieved.
-
Visualizing the Workflow and Concepts
To better understand the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of a β-lactamase inhibitor.
A Comparative Guide to Perovskite Solar Cell Passivation: Benchmarking Thiophene-2-acetamide
For researchers and professionals in solar cell technology and drug development, this guide provides an objective comparison of Thiophene-2-acetamide (T2A) against other common surface passivation treatments for perovskite solar cells. The analysis is supported by experimental data from recent literature, detailing performance metrics and fabrication protocols.
The efficiency and stability of perovskite solar cells (PSCs) are critically hindered by defects, particularly at the perovskite layer's surface and grain boundaries. These defects act as non-radiative recombination centers, limiting the open-circuit voltage (Voc) and overall power conversion efficiency (PCE). Surface passivation has emerged as a crucial strategy to mitigate these defects. This compound (T2A), a molecule featuring a thiophene ring and an amide group, has shown promise in this area. The sulfur atom in the thiophene ring and the carbonyl group in the amide moiety can effectively passivate uncoordinated Pb²⁺ defects, while the amino group can form hydrogen bonds with iodide ions, contributing to the structural stability of the perovskite.
This guide benchmarks the performance of T2A against other widely used passivation agents, including Phenethylammonium Iodide (PEAI), Butylammonium Iodide (BAI), and Guanidinium Bromide (GuaBr), providing a clear overview of their relative efficacy.
Performance Benchmark: this compound vs. Alternatives
The following table summarizes the key performance metrics of perovskite solar cells treated with different passivation agents, as reported in recent studies. The data is compared against a control device (without any passivation treatment) to highlight the improvements gained.
| Passivation Agent | Perovskite Type | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) | Reference |
| Control (No Passivation) | MAPbI₃ | 1.08 | 23.15 | 73.5 | 18.35 | |
| This compound (T2A) | MAPbI₃ | 1.12 | 23.58 | 78.0 | 20.62 | |
| Control (No Passivation) | Flexible PSC | ~1.00 | - | ~65 | ~14 | [1] |
| Phenethylammonium Iodide (PEAI) | Flexible PSC | ~1.08 | - | ~70 | ~16-17 | [1] |
| Control (No Passivation) | MAPbI₃ | 1.03 | 23.4 | 74 | 17.9 | |
| Butylammonium Iodide (BAI) | MAPbI₃ | 1.09 | 23.8 | 79 | 20.6 | |
| Control (No Passivation) | MAPI | 1.01 | 21.45 | 70.8 | 15.35 | [2] |
| Guanidinium Bromide (GuaBr) | MAPI | 1.05 | 22.15 | 72.1 | 16.70 | [2] |
Experimental Workflow and Signaling Pathways
The general workflow for fabricating and testing passivated perovskite solar cells involves several key stages, from substrate preparation to device characterization. The passivation step is typically introduced after the deposition of the perovskite layer.
The passivation mechanism of this compound involves the interaction of its functional groups with the perovskite surface, effectively "healing" defects.
Experimental Protocols
The following are generalized experimental protocols for the fabrication and passivation of perovskite solar cells, based on common practices in the cited literature.
Substrate Preparation
-
Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 20 minutes.
-
Electron Transport Layer (ETL) Deposition: A compact layer of SnO₂ is deposited on the FTO substrate by spin-coating a SnO₂ nanoparticle solution at 3000 rpm for 30 seconds, followed by annealing at 150°C for 30 minutes.
Perovskite Film Fabrication
-
Precursor Solution: A perovskite precursor solution (e.g., for MAPbI₃) is prepared by dissolving FAI, PbI₂, MABr, and PbBr₂ in a mixed solvent of DMF and DMSO.
-
Spin-Coating: The perovskite precursor solution is spin-coated onto the SnO₂/FTO substrate in a nitrogen-filled glovebox. A typical two-step program is used: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds. During the second step, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate.
-
Annealing: The film is then annealed on a hotplate at 100-150°C for 10-15 minutes to crystallize the perovskite layer.
Surface Passivation Treatments
-
This compound (T2A) Treatment:
-
A solution of T2A is prepared by dissolving it in isopropanol (IPA) at a concentration of, for example, 1 mg/mL.
-
The T2A solution is spin-coated onto the cooled perovskite film at 4000 rpm for 30 seconds.
-
The film is then annealed at a low temperature (e.g., 70°C) for 5 minutes.
-
-
Phenethylammonium Iodide (PEAI) Treatment:
-
A PEAI solution is prepared in IPA (e.g., 10 mg/mL).
-
The PEAI solution is spin-coated onto the perovskite film at 4000 rpm for 30 seconds.
-
The film is subsequently annealed at 100°C for 10 minutes.
-
-
Butylammonium Iodide (BAI) Treatment:
-
A BAI solution is prepared in IPA (e.g., 5 mg/mL).
-
The BAI solution is spin-coated onto the perovskite layer at 4000 rpm for 20 seconds.
-
The film is then annealed at 100°C for 10 minutes.
-
-
Guanidinium Bromide (GuaBr) Treatment:
-
A GuaBr solution is prepared in IPA (e.g., 2 mg/mL).
-
The GuaBr solution is spin-coated onto the perovskite film at 4000 rpm for 30 seconds.
-
The film is annealed at 100°C for 10 minutes.
-
Device Completion and Characterization
-
Hole Transport Layer (HTL) Deposition: A solution of Spiro-OMeTAD, typically containing additives like Li-TFSI and tBP, is spin-coated onto the passivated perovskite layer at 4000 rpm for 30 seconds.
-
Electrode Deposition: A gold or silver back electrode (80-100 nm) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Characterization: The current density-voltage (J-V) characteristics of the completed devices are measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the PCE, Voc, Jsc, and FF. Long-term stability is assessed by monitoring the device performance over time under controlled environmental conditions.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Tandem Mass Spectrometry of Thiophene-2-acetamide
For researchers, scientists, and drug development professionals, understanding the structural nuances of small molecules is paramount. Tandem mass spectrometry (MS/MS) stands as a cornerstone technique for such detailed molecular characterization. This guide provides a focused comparison of the predicted tandem mass spectrometry fragmentation pattern of Thiophene-2-acetamide against the established fragmentation of a structurally related compound, Acetanilide. By presenting detailed experimental protocols and visualized fragmentation pathways, this document aims to equip researchers with the foundational knowledge for the analysis of thiophene-containing small molecules.
Comparative Analysis of Fragmentation Patterns
For a robust comparison, the well-documented fragmentation pattern of Acetanilide (N-phenylacetamide) is presented alongside the predicted data for this compound. Acetanilide serves as a suitable alternative for comparison due to the presence of the acetamide group and an aromatic ring, which provides a basis for understanding the fragmentation of the amide linkage and the influence of the aromatic system.
| Compound | Precursor Ion (m/z) | Predicted/Observed Product Ions (m/z) | Proposed Fragment Structure/Neutral Loss |
| This compound | 142.03 [M+H]⁺ | 98.04 | Loss of ketene (CH₂=C=O) |
| 97.03 | Thiophen-2-ylmethanaminium ion | ||
| 85.03 | Thiophenyl cation | ||
| 71.01 | C₃H₃S⁺ | ||
| 59.04 | Acetamide ion | ||
| Acetanilide | 136.07 [M+H]⁺ | 94.06 | Loss of ketene (CH₂=C=O) |
| 93.06 | Anilinium ion | ||
| 77.04 | Phenyl cation | ||
| 66.05 | C₅H₆⁺ | ||
| 43.02 | Acetyl cation |
Deciphering the Fragmentation Pathways
The collision-induced dissociation (CID) of protonated this compound is anticipated to proceed through several key fragmentation channels. The primary cleavage is expected to be the loss of a neutral ketene molecule from the acetamide side chain, a common fragmentation pathway for N-acetylated compounds. Further fragmentation of the resulting thiophen-2-ylmethanaminium ion can lead to the formation of the thiophenyl cation and other characteristic sulfur-containing fragments.
In comparison, the fragmentation of Acetanilide also prominently features the loss of ketene, leading to the formation of the anilinium ion. Subsequent fragmentation of the anilinium ion produces the phenyl cation and other aromatic fragments. The acetyl cation is also a notable fragment observed in the mass spectrum of Acetanilide.
Caption: Predicted and observed fragmentation pathways.
Experimental Protocols
A robust and reproducible experimental protocol is critical for obtaining high-quality tandem mass spectrometry data. The following outlines a general procedure for the analysis of this compound and similar small molecules using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Sample Preparation: For analysis in a biological matrix (e.g., plasma or urine), perform a protein precipitation or solid-phase extraction (SPE) to remove interfering substances.
-
Protein Precipitation: To 100 µL of the matrix sample, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge with methanol followed by water. Load the sample onto the cartridge, wash with a weak organic solvent, and elute the analyte with a stronger organic solvent. Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: An HPLC or UHPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program: A typical gradient might start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Parameters:
-
Ion Source Temperature: 350 °C
-
Capillary Voltage: 3.5 kV
-
Collision Gas: Argon
-
Collision Energy: Optimize for the specific precursor-to-product ion transitions. For this compound, a starting point of 15-25 eV is recommended.
-
MRM Transitions: Monitor the transition from the precursor ion (m/z 142.03) to the most abundant and specific product ions (e.g., m/z 98.04 and 97.03).
-
Caption: A typical LC-MS/MS experimental workflow.
Safety Operating Guide
Proper Disposal of Thiophene-2-acetamide: A Comprehensive Guide for Laboratory Professionals
For immediate release:
Researchers, scientists, and drug development professionals handling Thiophene-2-acetamide can ensure laboratory safety and proper environmental stewardship by adhering to the following disposal procedures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the responsible management of this chemical.
This compound is a compound that requires careful handling due to its potential hazards. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1] Therefore, proper disposal is not just a regulatory requirement but a critical safety measure.
Summary of Hazards and Handling
Before delving into disposal procedures, it is crucial to reiterate the primary hazards associated with this compound and the necessary precautions for safe handling.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Causes skin irritation | Skin irritation (Category 2) | Wear protective gloves and clothing. |
| Causes serious eye damage | Serious eye damage (Category 1) | Wear eye and face protection. |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Avoid breathing dust. Use only in a well-ventilated area. |
Data sourced from PubChem CID 78208.[1]
Step-by-Step Disposal Procedures
The primary and universally recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. It is imperative to comply with all local, regional, and national regulations governing chemical waste.
On-site Waste Management Workflow
The following workflow outlines the procedural steps for managing this compound waste within a laboratory setting prior to its collection by a certified disposal service.
Caption: Workflow for the safe handling and disposal of this compound waste in a laboratory.
Potential Chemical Degradation Methods (For Research and Evaluation)
While direct disposal through a licensed facility is the standard, research into chemical degradation methods for thiophene and thioamide compounds offers potential pathways for reducing their hazard level. These methods should be evaluated and performed only by trained professionals under controlled laboratory conditions.
Oxidation
Oxidation has been shown to be an effective method for the degradation of thiophene derivatives.
Experimental Protocol: Oxidation using Hydrogen Peroxide
One documented method involves the oxidation of thiophene derivatives using hydrogen peroxide, catalyzed by methyltrioxorhenium(VII).[2] This process converts the thiophene's sulfur atom first to a sulfoxide and then to a sulfone, which may be less hazardous.
-
Materials: this compound, hydrogen peroxide, methyltrioxorhenium(VII), suitable solvent.
-
Procedure: In a controlled reaction vessel, the this compound is dissolved in an appropriate solvent. The methyltrioxorhenium(VII) catalyst is added, followed by the slow addition of hydrogen peroxide. The reaction progress should be monitored using appropriate analytical techniques (e.g., TLC, GC-MS).
-
Caution: This reaction should be carried out in a fume hood with appropriate personal protective equipment, as the reaction can be exothermic.
Another approach involves oxidation over modified alumina catalysts with hydrogen peroxide and formic acid, which has shown high efficiency in sulfur removal from thiophenic compounds under mild conditions.[3]
Hydrolysis
Thioamides can undergo hydrolysis to the corresponding carboxylic acids. Microwave-assisted hydrolysis has been reported as a rapid and efficient method.[4]
Experimental Protocol: Microwave-Assisted Hydrolysis
-
Materials: this compound waste, water, microwave reactor.
-
Procedure: The this compound waste is mixed with water in a vessel suitable for microwave synthesis. The mixture is then subjected to microwave irradiation for a short duration (e.g., one minute), leading to the hydrolysis of the thioamide to thiophene-2-acetic acid.
-
Note: The resulting carboxylic acid may still require neutralization and proper disposal, but it may be less toxic than the parent thioamide.
Regulatory Considerations
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a P- or U-listed hazardous waste, it may be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[5][6] It is the responsibility of the waste generator to make this determination.
Environmental Fate
Thiophene itself is not readily biodegradable.[7] While some thiophene-based surfactants have shown potential for biodegradation, the environmental fate of this compound is not well-documented.[7] It is considered to have properties indicating a hazard for the environment, with acute aquatic toxicity values for thiophene between 10 and 100 mg/L for fish and invertebrates.[7] Therefore, preventing its release into the environment is crucial.
By following these guidelines, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
- 1. Thiophen-2-acetamide | C6H7NOS | CID 78208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. actenviro.com [actenviro.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Essential Safety and Operational Guide for Handling Thiophene-2-acetamide
This guide provides critical safety and logistical information for the handling and disposal of Thiophene-2-acetamide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] Additionally, it may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Use |
| Eye and Face Protection | Safety goggles or chemical safety glasses | Must be worn at all times to protect against splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Wear compatible chemical-resistant gloves to prevent skin exposure.[1] Nitrile rubber gloves are a suitable option. |
| Body Protection | Laboratory coat or protective clothing | Wear appropriate protective clothing to prevent skin exposure.[1][3] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Use in a well-ventilated area. If ventilation is insufficient or dust/aerosols are generated, a respirator is required.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
1. Pre-Operational Checks:
-
Ensure that a safety shower and eyewash station are readily accessible and operational.[1]
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary materials and equipment before handling the compound.
-
Confirm that the appropriate waste containers are available and clearly labeled.
2. Handling this compound:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Don the required PPE as detailed in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the compound.
3. Post-Handling and Cleanup:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Remove and dispose of contaminated gloves and disposable protective clothing in the designated hazardous waste container.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Contaminated clothing should be removed and washed before reuse.[1]
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: Collect solid this compound waste and contaminated disposables (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Any solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through an approved waste disposal plant, following all local, regional, and national regulations.[5] Do not empty into drains or release into the environment.[1]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

